1-Benzhydryl-4-(phenylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-14-8-3-9-15-22)25-18-16-24(17-19-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSUQYYFNWFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its Analogs
Disclaimer: Direct experimental data for 1-Benzhydryl-4-(phenylsulfonyl)piperazine is limited in publicly available literature. This guide provides a comprehensive overview based on the properties and activities of closely related structural analogs, primarily substituted benzhydrylpiperazine sulfonamides. The information presented herein should be considered predictive for the title compound and serve as a foundation for further research.
Chemical and Physical Properties
The core structure of this compound combines the bulky benzhydryl group with a piperazine linker and a phenylsulfonyl moiety. The physicochemical properties of its analogs are influenced by substitutions on the aromatic rings. While specific data for the title compound is unavailable, Table 1 summarizes the properties of the parent 1-benzhydrylpiperazine and a representative analog.
| Property | Value (1-Benzhydrylpiperazine) | Value (1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine) |
| Molecular Formula | C₁₇H₂₀N₂ | C₂₃H₂₃N₃O₄S |
| Molecular Weight | 252.35 g/mol | 437.9 g/mol |
| Appearance | - | Off-white solid |
| Melting Point | - | 216-218 °C |
| CAS Number | 841-77-0 | - |
Synthesis and Characterization
The synthesis of 1-benzhydryl-4-(arylsulfonyl)piperazine derivatives typically involves a nucleophilic substitution reaction between 1-benzhydrylpiperazine and a substituted benzenesulfonyl chloride.
General Synthesis Workflow
The logical workflow for the synthesis is depicted below.
Experimental Protocol: Synthesis of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine
A solution of 1-benzhydrylpiperazine (1 equivalent) in dry dichloromethane is cooled to 0-5 °C in an ice bath. Triethylamine (3 equivalents) is added to the cold reaction mixture and stirred for 10 minutes. Subsequently, 4-nitrobenzene sulfonyl chloride (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 5-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with an ammonium chloride solution and then with water, followed by drying over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Characterization
The synthesized compounds are typically characterized by various spectroscopic methods and elemental analysis.
-
¹H NMR (DMSO-d₆, 400 MHz) of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: δ 2.35 (4H, brs, 2 × piperazine–CH₂), 2.99 (4H, brs, 2 × piperazine–CH₂), 4.31 (1H, s, CH), 7.14 (2H, t, J = 7.2, 2 × Ar–H), 7.23 (4H, t, J = 7.4, 4 × Ar–H), 7.33 (4H, d, J = 7.3, 4 × Ar–H), 7.98 (2H, d, J = 8.8, 2 × Ar–H), 8.45 (2H, d, J = 7.2, 2 × Ar–H).
-
¹³C NMR (DMSO-d₆, 100 MHz) of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: δ 46.00, 50.21, 74.01, 124.67, 126.91, 127.41, 128.49, 129.09, 140.45, 142.14, 150.07.
-
MS (ESI positive) m/z of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: 437.9 [M + H]⁺.
Biological Activities and Potential Mechanisms of Action
Derivatives of 1-benzhydrylpiperazine sulfonamide have demonstrated a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several novel substituted 1-benzhydryl-piperazine sulfonamides have been synthesized and evaluated for their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria.
The antimicrobial activity of the synthesized compounds can be evaluated using the paper disc diffusion and microdilution methods.
-
Paper Disc Diffusion Method: Standardized bacterial cultures are uniformly spread on Mueller-Hinton agar plates. Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (e.g., 100 µ g/disc ) and placed on the agar surface. The plates are incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters. Streptomycin can be used as a standard reference drug.
-
Microdilution Method (for Minimum Inhibitory Concentration - MIC): A two-fold serial dilution of the compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial suspension is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following table summarizes the in vitro antimicrobial activity of some 1-benzhydryl-piperazine sulfonamide derivatives.
| Compound ID | R Group on Phenylsulfonyl | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) |
| 8d | 2,4-dichloro | 26-28 | 21-25 |
| 8e | 2,6-dichloro | 21-23 | 17-20 |
| 8a | 2-nitro | 12-16 | 11-15 |
| 8f | 4-tert-butyl | 11-17 | 10-14 |
| Streptomycin | - | 25-30 | 22-28 |
| Data adapted from Kumar et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. |
Anticancer Activity
Benzhydrylpiperazine sulfonamide derivatives have also been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines.
The cytotoxic effects of the compounds can be evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Human breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
The following table presents the percentage of inhibition of MDA-MB-231 human breast cancer cell proliferation by some 1-benzhydryl-sulfonyl-piperazine derivatives at a concentration of 10 µM.
| Compound ID | R Group on Phenylsulfonyl | % Inhibition of MDA-MB-231 Cell Proliferation |
| 7d | 4-tert-butyl | 28.6 ± 0.0003 |
| 7e | N,N-dimethylamino | 20.6 ± 0.001 |
| 7b | 4-methyl | 10 ± 0.0086 |
| 7a | H | 3.79 ± 0.2552 |
| 7c | 4-chloro | 1 ± 0.8673 |
| Data adapted from Ananda Kumar et al., Medicinal Chemistry, 2008. |
Plausible Mechanism of Action in Cancer
While the exact mechanism of action for this compound is not elucidated, related piperazine derivatives have been shown to induce apoptosis in cancer cells. A potential signaling pathway leading to apoptosis is illustrated below.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. Based on the biological activities of its close analogs, it is plausible that the title compound may exhibit notable antimicrobial and anticancer properties. The presence of the benzhydryl and phenylsulfonyl moieties suggests that it could be a promising scaffold for the development of new therapeutic agents. However, further experimental studies are required to elucidate the specific properties, mechanisms of action, and safety profile of this compound. This technical guide, compiled from data on its structural analogs, provides a solid foundation for initiating such research endeavors.
The Dual Modality of Benzhydrylpiperazines: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanism of action of benzhydrylpiperazine compounds, a class of molecules demonstrating significant therapeutic potential through their interaction with key neurological targets. This document provides a comprehensive overview of their engagement with monoamine transporters and G-protein coupled receptors, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeting Monoamine Transporters
A primary mechanism of action for many benzhydrylpiperazine compounds is the modulation of monoamine transporters, particularly the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET) and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to profound physiological and behavioral effects.
Compounds such as GBR 12909 (Vanoxerine) and its analogs are potent and selective inhibitors of dopamine reuptake. They act as competitive inhibitors, binding to the dopamine recognition site on the transporter protein, thereby blocking the reuptake of dopamine from the synapse. This leads to an elevation of extracellular dopamine levels, which is the basis for their potential therapeutic applications in conditions like cocaine addiction and depression.[1]
Quantitative Analysis of Benzhydrylpiperazine Interactions with Monoamine Transporters
The affinity and potency of various benzhydrylpiperazine compounds at monoamine transporters have been extensively characterized. The following table summarizes key quantitative data for representative compounds.
| Compound | Target | Assay Type | Value | Units | Reference |
| GBR 12909 (Vanoxerine) | DAT | Ki | 1 | nM | [2] |
| DAT | IC50 | 5 | nM | [3] | |
| NET | Ki | >100-fold selective vs DAT | - | ||
| SERT | Ki | >100-fold selective vs DAT | - | ||
| GBR 12935 | DAT | Ki | 1.4 | nM | [4] |
| DAT | Specific Binding | 161.8 ± 0.8 | fmol/mg protein | [5] | |
| SERT | Ki | - | - | ||
| NET | Ki | - | - | ||
| GBR 12783 | DAT | Kd | 1.6 | nM | [6] |
| DAT | Bmax | 10.3 | pmol/mg protein | [6] | |
| NET | Ki | ~150-fold selective vs DAT | - | [6] | |
| (3R,4R)-9d | DAT | Ki | 1.55 | nM | [7] |
| NET | Ki | 14.1 | nM | [7] | |
| SERT | Ki | 259 | nM | [7] |
Signaling Pathways Associated with Dopamine Transporter Inhibition
The inhibition of the dopamine transporter by benzhydrylpiperazine compounds initiates a cascade of downstream signaling events. The primary consequence is the prolonged presence of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like receptors). This can trigger various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuronal plasticity and gene expression.[8][9][10][]
An Alternative Mechanism: Targeting G-Protein Coupled Receptors
Beyond monoamine transporters, certain benzhydrylpiperazine derivatives exhibit high affinity and selectivity for G-protein coupled receptors (GPCRs). A notable example is SNC80, a selective agonist for the delta-opioid receptor (δ-OR). Another example is AMN082, which acts as a selective allosteric agonist at the metabotropic glutamate receptor 7 (mGluR7).[12][13]
Quantitative Analysis of Benzhydrylpiperazine Interactions with GPCRs
The following table summarizes the binding and functional data for benzhydrylpiperazine compounds that target GPCRs.
| Compound | Target | Assay Type | Value | Units | Reference |
| SNC80 | δ-Opioid Receptor | Ki | - | - | |
| μ-δ Heteromer | EC50 | - | - | ||
| AMN082 | mGluR7 | EC50 (cAMP inhibition) | 64-290 | nM | [13] |
| mGluR7 | EC50 (GTPγS binding) | 64-290 | nM | [13] |
Signaling Pathways Associated with GPCR Activation
The activation of GPCRs by benzhydrylpiperazine agonists initiates distinct intracellular signaling cascades.
SNC80 and the Delta-Opioid Receptor: As a δ-OR agonist, SNC80 triggers G-protein dependent signaling, typically through Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding promotes the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also initiates G-protein independent signaling and promotes receptor internalization.[14][15][16]
AMN082 and the mGluR7 Receptor: AMN082 acts as a positive allosteric modulator and agonist at the mGluR7 receptor. This receptor is coupled to Gi/Go proteins, and its activation by AMN082 leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Downstream of this, AMN082 has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways.[[“]][18]
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol is adapted for determining the binding affinity of benzhydrylpiperazine compounds to the dopamine transporter using [3H]WIN 35,428 as the radioligand.[3][19]
1. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, as determined by a Bradford or BCA protein assay.
2. Binding Assay:
-
In a 96-well plate, combine in the following order:
-
50 µL of assay buffer or competing non-labeled benzhydrylpiperazine compound at various concentrations.
-
50 µL of [3H]WIN 35,428 (final concentration typically 1-5 nM).
-
100 µL of the membrane preparation.
-
-
For determination of non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This protocol outlines the procedure for measuring the inhibition of dopamine uptake into synaptosomes by benzhydrylpiperazine compounds using [3H]dopamine.[20][21][22]
1. Synaptosome Preparation:
-
Homogenize freshly dissected brain tissue (e.g., striatum) in ice-cold 0.32 M sucrose solution buffered with 10 mM HEPES, pH 7.4.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer buffer (containing, in mM: 125 NaCl, 4.8 KCl, 1.2 MgSO4, 1.3 CaCl2, 1.2 KH2PO4, 25 NaHCO3, 10 glucose, and 0.1 ascorbic acid), gassed with 95% O2/5% CO2.
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (approximately 100 µg of protein) at 37°C for 10 minutes.
-
Add various concentrations of the test benzhydrylpiperazine compound or vehicle and incubate for a further 10 minutes.
-
Initiate the uptake by adding [3H]dopamine (final concentration typically 10-100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
For non-specific uptake, conduct parallel incubations at 4°C or in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
3. Termination and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value for the inhibition of dopamine uptake by the test compound using non-linear regression.
Experimental Workflow Visualization
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity [3H]GBR 12783 binding to a specific site associated with the neuronal dopamine uptake complex in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase MKP3 Regulates Dopamine Signaling and Motivation for Cocaine | Journal of Neuroscience [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. [scholars.duke.edu]
- 16. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of mGluR7 agonists - Consensus [consensus.app]
- 18. embopress.org [embopress.org]
- 19. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
- 21. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Potential Biological Targets of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzhydryl-4-(phenylsulfonyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the potential biological targets of this compound by examining the pharmacological data of its closely related analogs. The information presented herein is intended to guide further research and drug development efforts centered on this promising chemical scaffold.
Data Presentation: Biological Activities of this compound Derivatives
While specific quantitative data for the unsubstituted this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential biological targets. The following tables summarize the activities of various analogs.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Modification from Core Structure | Cell Line | Assay Type | Activity Metric (GI₅₀/IC₅₀, µM) | Reference |
| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | HCT-116 | SRB | 14.8 | [1][2] |
| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | HUH-7 | SRB | 18.2 | [1][2] |
| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | MCF-7 | SRB | 25.1 | [1][2] |
| Derivative 2 | 4-chlorophenylsulfonyl | Not specified | Not specified | Not specified | [3] |
| Derivative 3 | 4-nitrophenylsulfonyl | Not specified | Not specified | Not specified | [4] |
*GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; SRB: Sulforhodamine B.
Table 2: Antimycobacterial Activity of this compound Derivatives
| Compound ID | Modification from Core Structure | Strain | Assay Type | Activity Metric (MIC, µg/mL) | Reference |
| 7b | 2-nitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |
| 7c | 4-nitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |
| 7a | 2,4-dinitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |
*MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of 1-Benzhydrylpiperazine Derivatives
| Compound ID | Modification from Core Structure | Animal Model | Assay Type | Activity Metric (% Inhibition) | Reference |
| 1f | Urea derivative | Rat | Carrageenan-induced paw edema | 60.8% | |
| 1h | Dichloro-substituted urea derivative | Rat | Carrageenan-induced paw edema | 57.5% |
*Note: These compounds are urea derivatives of 1-benzhydrylpiperazine, not phenylsulfonyl derivatives, but indicate the anti-inflammatory potential of the core scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the key assays cited.
In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity and cell proliferation.
Methodology:
-
Cell Plating: Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with media to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Methodology:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Re-incubation: The plates are incubated for another 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualizations
Signaling Pathways
The anticancer activity of piperazine derivatives has been linked to the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a potential mechanism of action where a this compound derivative inhibits the PI3K/AKT pathway, a critical signaling cascade in many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway by a piperazine derivative.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological screening of this compound derivatives.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Screening Workflow
Caption: A typical workflow for the biological screening of novel compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on its derivatives strongly suggest potential biological activities in the areas of oncology, infectious diseases, and inflammation. The inhibition of critical signaling pathways, such as the PI3K/AKT pathway, appears to be a key mechanism for the observed anticancer effects. Further investigation into the specific molecular targets and a systematic exploration of the structure-activity relationships are warranted to fully exploit the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for researchers to build upon in their future studies.
References
The Discovery and Evolution of Piperazine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, have made it a privileged structure in the design of a vast array of therapeutic agents. This technical guide provides an in-depth review of the discovery and development of piperazine derivatives, with a focus on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR).
Historical Perspective and Early Discoveries
The journey of piperazine in medicine began with its use as an anthelmintic agent in the early 20th century. Subsequently, the therapeutic potential of piperazine derivatives expanded significantly with the discovery of their diverse pharmacological activities. A pivotal moment in the history of piperazine-based drugs was the development of chlorcyclizine, an antihistamine, which paved the way for the exploration of this scaffold in other therapeutic areas. The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, leading to a wide range of pharmacological effects.
Synthetic Methodologies for Piperazine Derivatives
The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated and efficient protocols. The choice of synthetic route often depends on the desired substitution pattern and the scale of production.
Classical Synthesis of the Piperazine Ring
The piperazine ring itself can be synthesized through several established methods:
-
From Ethylene Dichloride and Ammonia: This is one of the oldest methods, involving the reaction of ethylene dichloride with ammonia under high pressure and temperature. While effective, this method can lead to the formation of side products.
-
Reduction of Pyrazine Derivatives: Piperazine can also be obtained by the reduction of pyrazine or its derivatives using various reducing agents.
Synthesis of N-Substituted Piperazine Derivatives
The majority of piperazine-based drugs are N-substituted derivatives. Key synthetic strategies include:
-
N-Alkylation: This involves the reaction of piperazine with alkyl halides or other alkylating agents. By controlling the stoichiometry, either mono- or di-substituted derivatives can be obtained.
-
Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl piperazines, allowing for the formation of a carbon-nitrogen bond between piperazine and an aryl halide.
-
Michael Addition: The addition of piperazine to activated alkenes is another common method for creating N-substituted derivatives.
Experimental Protocol: A General Procedure for the Synthesis of Monosubstituted Piperazines
A simplified, one-pot procedure for the synthesis of monosubstituted piperazines involves the use of a protonated piperazine, which acts as a protecting group for one of the nitrogen atoms.[1]
-
Formation of Piperazine Monohydrochloride: A free piperazine is reacted with piperazine dihydrochloride in a suitable solvent like methanol to yield piperazine monohydrochloride.
-
Reaction with Electrophile: The in-situ formed piperazine monohydrochloride is then reacted with an appropriate electrophile (e.g., an acyl chloride, alkyl halide, or Michael acceptor).
-
Work-up and Purification: The reaction mixture is worked up to remove the proton and isolate the monosubstituted piperazine derivative. Purification is typically achieved through recrystallization or column chromatography.
Pharmacological Landscape of Piperazine Derivatives
Piperazine derivatives have demonstrated a remarkable range of pharmacological activities, targeting various receptors and enzymes in the central nervous system (CNS) and other biological systems.
Antipsychotic Activity
Many atypical antipsychotics feature a piperazine moiety. These compounds often exhibit a multi-receptor binding profile, with affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This polypharmacology is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.
Antidepressant Activity
Arylpiperazine derivatives are a prominent class of antidepressants. They often act as serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptor subtypes. For instance, some derivatives show high affinity for the 5-HT1A receptor, which is implicated in the modulation of mood and anxiety.
Other Therapeutic Applications
Beyond their CNS applications, piperazine derivatives have been investigated for a multitude of other therapeutic uses, including:
-
Anticancer agents
-
Antihistamines
-
Anti-inflammatory agents
-
Antiviral drugs
-
Cardioprotective agents
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are instrumental in understanding how the structural features of piperazine derivatives influence their biological activity. By correlating physicochemical properties with biological data, predictive models can be developed to guide the design of more potent and selective compounds.
Table 1: Representative Piperazine Derivatives and their Biological Activities
| Compound ID | Structure | Target(s) | IC50 / Ki (nM) | Therapeutic Area | Reference |
| Compound 1 | 1-(2-methoxyphenyl)piperazine | 5-HT1A, 5-HT2A, D2 | Ki: 23.9 (5-HT1A), 39.4 (5-HT2A) | Antipsychotic | [2] |
| Compound 6a | 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | 5-HT1A | Ki: 1.28 | Antidepressant | [3] |
| LS-3-134 | 4-(thiophen-3-yl)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide | D3 | Ki: 0.17 | Antipsychotic | [4] |
| Compound 9l | N-(4-(4-(4-chlorophenyl)piperazin-1-yl)phenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | Urease | IC50: 0.15 µM | Anti-ulcer | [5] |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR TK | IC50: 16.56 µM (A-549 cells) | Anticancer | [6] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of many piperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Serotonin Receptor Signaling
Piperazine derivatives targeting serotonin receptors can modulate downstream signaling cascades, such as the 5-HT1A/BDNF/PKA pathway, which is implicated in neurogenesis and synaptic plasticity.
References
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. O*NET OnLine [onetonline.org]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine, a synthetic compound with demonstrated potential in antimicrobial and anticancer research. This document details its synthesis, physicochemical properties, and reported biological activities, presenting key data in a structured format for ease of reference and comparison.
Physicochemical Data
The following table summarizes the key physicochemical and analytical data for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃ClN₂O₂S | [1][2] |
| Molecular Weight | 426.94 g/mol | [1] |
| Appearance | White amorphous solid | [3] |
| Melting Point | 153–155 °C | [3][4] |
| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 7.7–7.8 (m, 4H, Ar-H), 7.4 (d, 4H, J = 7.27 Hz, Ar-H), 7.25 (t, 4H, J = 7.36 Hz, Ar-H), 7.16 (t, 2H, J = 7.24 Hz, Ar-H), 4.32 (s, 1H, –CH), 3.31 (br s, 4H, –CH₂–), 2.40 (br s, 4H, –CH₂–) | [3] |
| IR (KBr, cm⁻¹) | 2961, 2889, 1350, 1279, 707 | [3] |
| Elemental Analysis (Calculated) | C: 59.87%, H: 4.81%, N: 6.07%, S: 6.95% | [3] |
| Elemental Analysis (Found) | C: 59.82%, H: 4.78%, N: 6.04%, S: 6.90% | [3] |
Synthesis and Experimental Protocols
The synthesis of 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine is achieved through a nucleophilic substitution reaction between 1-benzhydrylpiperazine and 4-chlorobenzenesulfonyl chloride.[1][2]
General Synthetic Workflow
Caption: General synthesis workflow for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of the title compound:
-
A solution of 1-benzhydryl-piperazine (0.5 g, 1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.[1]
-
Triethylamine (0.601 g, 5.94 mmol) is added to the cooled reaction mixture, which is then stirred for 10 minutes.[1]
-
4-chloro-benzenesulfonyl chloride (0.417 g, 1.98 mmol) is subsequently added to the mixture.[1]
-
The reaction mixture is stirred at room temperature for 5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.[1]
-
The resulting residue is taken up in water and extracted with ethyl acetate to isolate the crude product.[1]
-
Further purification can be performed as needed, although specific purification methods beyond extraction are not detailed in the cited literature.
Biological Activity
Research has indicated that 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine and its derivatives exhibit notable biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
A study investigating a series of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives demonstrated that compound 8e , which corresponds to 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine, exhibited potent antimicrobial activities when compared to the standard drug streptomycin.[3] The study evaluated its efficacy against a panel of Gram-positive and Gram-negative bacteria.[3]
Anticancer Activity
In the context of cancer research, while a study on 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation was conducted, the 4-chloro substituted derivative (7c ) showed the least inhibitory activity among the tested compounds in that specific assay.[4] Another study highlighted that 1-benzhydryl-sulfonyl-piperazine derivatives, in general, exhibited in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth and anti-angiogenic effects in a mouse model.[5]
Potential Signaling Pathways and Mechanism of Action
While specific signaling pathways for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine have not been elucidated, the broader classes of molecules to which it belongs, piperazines and sulfonamides, are known to interact with multiple biological targets.
-
Piperazine derivatives are recognized as "privileged structures" capable of binding to multiple receptors with high affinity and are found in compounds targeting various therapeutic areas.[1]
-
Sulfonamides are widely known for their antibacterial properties, and piperazine sulfonamides have shown diverse therapeutic activities, including MMP-3 and carbonic anhydrase inhibition.[1]
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.
Caption: A proposed experimental workflow for elucidating the mechanism of action.
References
- 1. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Benzhydryl-4-(phenylsulfonyl)piperazine, a molecule of interest in medicinal chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual representation of its synthetic pathway.
Core Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of this compound and its closely related derivatives. The data has been compiled from various scientific publications.
| Property | Value | Compound | Source |
| Molecular Formula | C₂₃H₂₄N₂O₂S | This compound | [1] |
| Molecular Weight | 392.50 g/mol | This compound | [1] |
| Melting Point | 159 °C | This compound | |
| 160-162 °C | 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | [2] | |
| 192–194 °C | 1-Benzhydryl-4-methanesulfonyl-piperazine | [3] | |
| 173–175 °C | 1-Benzhydryl-4-(methyl-benzenesulfonyl)-piperazine | [4] | |
| 153–155 °C | 1-Benzhydryl-4-(chloro-benzenesulfonyl)-piperazine | [4] | |
| Boiling Point | Data not available | This compound | |
| Solubility | Soluble in organic solvents like ethanol and DMSO. Low solubility in water. | General for benzhydrylpiperazine derivatives. | [5] |
| pKa | Data not available for the phenylsulfonyl derivative. For the parent piperazine, pKa1 is 5.35 and pKa2 is 9.73 at 25°C. | Piperazine | [6] |
| logP | Data not available | This compound |
Experimental Protocols
The synthesis and characterization of this compound and its analogs involve standard organic chemistry techniques. The following are detailed methodologies for the key experimental procedures cited in the literature.
Synthesis of this compound
The synthesis is typically a two-step process starting from benzophenone.
Step 1: Synthesis of 1-Benzhydrylpiperazine
-
Reduction of Benzophenone: Benzophenone is reduced to benzhydrol. In a typical procedure, benzophenone is dissolved in methanol, and sodium borohydride is added portion-wise at room temperature. The reaction is stirred for several hours.
-
Chlorination of Benzhydrol: The resulting benzhydrol is converted to benzhydryl chloride. This is achieved by reacting the benzhydrol with thionyl chloride in a suitable solvent like dichloromethane at a reduced temperature (0-5 °C).
-
Alkylation of Piperazine: 1-Benzhydrylpiperazine is synthesized by the nucleophilic substitution of benzhydryl chloride with piperazine. Piperazine and anhydrous potassium carbonate are suspended in a solvent such as dimethylformamide (DMF), and the benzhydryl chloride solution is added. The mixture is heated to approximately 80 °C and stirred for several hours. The product is then isolated by extraction and purified.[2][4][7]
Step 2: Sulfonylation of 1-Benzhydrylpiperazine
-
A solution of 1-benzhydrylpiperazine is prepared in a dry aprotic solvent, such as dichloromethane, and cooled in an ice bath (0-5 °C).
-
A base, typically triethylamine, is added to the solution, and the mixture is stirred for a short period.
-
Benzenesulfonyl chloride is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The final product, this compound, is purified by recrystallization from a suitable solvent, such as rectified spirit.[2]
Characterization Techniques
The synthesized compound is characterized using a variety of spectroscopic and analytical methods:
-
Melting Point: Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is then compared with the calculated theoretical values.[1][3][4]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Characterization
The following diagram outlines the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
Therapeutic Applications of Benzhydrylpiperazines: A Technical Guide
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of benzhydrylpiperazine derivatives for researchers and drug development professionals.
The benzhydrylpiperazine scaffold is a versatile pharmacophore that forms the core of a wide range of therapeutically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for various clinical applications. This technical guide provides a comprehensive overview of the current landscape of benzhydrylpiperazine-based therapeutics, with a focus on their applications in oncology, inflammation, infectious diseases, and beyond. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Anti-inflammatory and Analgesic Applications
Benzhydrylpiperazine derivatives have emerged as potent anti-inflammatory agents, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual-action mechanism offers a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by potentially reducing gastrointestinal side effects.
A notable series of benzhydrylpiperazine-based hybrids has been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. The design strategy involved linking the benzhydrylpiperazine moiety to substituted phenyl oxadiazoles.
Quantitative Data for Dual COX-2/5-LOX Inhibitors
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | Reference |
| 9d (4-Cl substitution) | 0.25 ± 0.03 | 7.87 ± 0.33 | [1] |
| 9g | - | 9.16 | [1] |
| Celecoxib (Standard) | 0.36 ± 0.023 | - | [1] |
| Zileuton (Standard) | - | 14.29 ± 0.173 | [1] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Synthesis of Benzhydrylpiperazine-based Dual COX-2/5-LOX Inhibitors:
The synthesis of the target compounds (9a–u) was achieved through a multi-step process. Initially, Boc-piperazine was reacted with 1-chloro-4-(chloro(phenyl)methyl)benzene to yield benzhydrylpiperazine. In a parallel reaction, substituted benzoic acids were converted to their corresponding hydrazides, which were then cyclized to form oxadiazole derivatives. Finally, the oxadiazole intermediates were coupled with benzhydrylpiperazine via a nucleophilic substitution reaction to produce the final hybrid molecules.[1]
In Vitro COX/LOX Inhibition Assay:
The inhibitory activity of the synthesized compounds against COX-1, COX-2, and 5-LOX enzymes was determined using established protocols. The assays typically involve measuring the production of prostaglandins or leukotrienes from arachidonic acid in the presence of the test compounds.
Carrageenan-Induced Paw Edema in Rats:
This in vivo model was used to assess the anti-inflammatory activity of the compounds. Paw edema was induced by injecting carrageenan into the rat's paw. The volume of the paw was measured at different time intervals after administration of the test compounds or a standard drug like indomethacin. A reduction in paw volume indicates anti-inflammatory effects.[1] The most active compounds, 9d and 9g, demonstrated a significant reduction in paw edema, with peak effects observed at 5 hours, suggesting inhibition of prostaglandin release in the late phase of inflammation.[1]
Signaling Pathway
Figure 1: Dual inhibition of COX-2 and 5-LOX pathways by benzhydrylpiperazine derivatives.
Anticancer Applications
The versatility of the benzhydrylpiperazine scaffold has been extensively explored in the context of cancer therapy. Derivatives have been designed to target various cancer-related pathways, including epidermal growth factor receptor (EGFR) signaling and histone deacetylase (HDAC) activity.
EGFR Inhibition
A series of benzhydrylpiperazine derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, with some compounds showing potent EGFR inhibitory action.[2]
Quantitative Data for Anticancer Activity (EGFR Inhibitors)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3c | HCT-116 (Colon) | 4.63 | [2] |
| A-549 (Lung) | 5.71 | [2] | |
| MIAPaCa-2 (Pancreatic) | 30.11 | [2] | |
| Gefitinib (Standard) | - | - | [2] |
HDAC Inhibition
More recently, benzhydrylpiperazine derivatives have been investigated as HDAC inhibitors.[3][4] Both selective and non-selective HDAC inhibitors with nanomolar potency have been identified.
Quantitative Data for HDAC Inhibition
| Compound | HDAC6 IC50 (nM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 6b | - | 33.40 | 84.05 | [3] |
| 7b | - | 10.55 | >100 | [3] |
| 8b | - | 5.42 | 39.10 | [3] |
| 9b | 31 | 38.1 | 99.50 | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
The anti-proliferative activity of the compounds was assessed using the MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability.
Zebrafish Xenograft Model:
To evaluate the in vivo anti-tumor, anti-metastatic, and anti-angiogenic effects of the HDAC inhibitors, a zebrafish xenograft model was utilized. Human breast cancer cells (MDA-MB-231) were implanted into zebrafish embryos, which were then exposed to the test compounds. The tumor growth, metastasis, and formation of new blood vessels were monitored.[3][4]
Experimental Workflow
Figure 2: Workflow for the evaluation of benzhydrylpiperazine derivatives as anticancer agents.
Antimicrobial and Antitubercular Applications
The benzhydrylpiperazine scaffold has also been utilized in the development of novel antimicrobial and antitubercular agents.[5] By incorporating this moiety into hybrid molecules, researchers have been able to enhance the lipophilicity and, consequently, the antimicrobial activity of the parent compounds.
A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and showed promising activity against Mycobacterium tuberculosis H37Rv.[5][6][7]
Quantitative Data for Antitubercular Activity
| Compound Series | MIC Range against M. tuberculosis H37Rv (µg/mL) | Reference |
| 7a–aa (2,4-dinitrobenzenesulfonamide derivatives) | 0.78 to >25 | [5][7] |
| Isoniazid (Standard) | 0.05 | [5][7] |
| Rifampicin (Standard) | 0.1 | [5][7] |
| Ethambutol (Standard) | 1.56 | [5][7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
Synthesis of Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids:
The synthesis involved the initial preparation of substituted benzhydrylpiperazines. These were then coupled with Boc-protected amino acids. Following deprotection, the resulting amines were reacted with various nitro-substituted benzene sulfonyl chlorides to yield the final hybrid compounds.[7]
In Vitro Antimycobacterial Activity Assay:
The synthesized compounds were tested for their in vitro activity against the M. tuberculosis H37Rv strain using methods such as the microplate Alamar blue assay (MABA) or the BACTEC 460 radiometric system to determine the MIC values.
In Vitro Cytotoxicity Assay (MTT):
To assess the selectivity of the compounds, their cytotoxicity was evaluated against a mammalian cell line, such as mouse macrophage RAW 264.7 cells, using the MTT assay.[6][7] A high selectivity index (ratio of cytotoxicity to antimycobacterial activity) is desirable. The novel hybrids demonstrated low cytotoxicity with a selectivity index of >30.[5][6]
Proposed Mechanism of Action
Figure 3: Proposed mechanism of oxidative stress by 2,4-dinitrobenzenesulfonamide derivatives.[5]
Other Therapeutic Applications
Beyond the major areas discussed above, benzhydrylpiperazine derivatives have shown potential in a variety of other therapeutic contexts:
-
Antihistaminic and Anthelmintic Activity: Several 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their antihistaminic and anthelmintic properties.[8]
-
Calcium Channel Blockade: Certain benzhydrylpiperazines, including cyclizine and flunarizine, are known to act as calcium channel blockers.[5]
-
Antiviral Activity: The potential for repurposing first-generation antihistamines containing the benzhydrylpiperazine scaffold, such as chlorcyclizine, as antifilovirus therapeutics is being explored.[9]
-
Antidiabetic Activity: Some 1-benzhydrylpiperazine sulfonamide and carboxamide derivatives have been investigated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats.[10]
-
Inhibition of Microsomal Monooxygenase: Certain derivatives have been shown to inhibit the microsomal monooxygenase enzyme system in the liver, which could be useful in reducing the toxic effects of xenobiotics.[11]
Conclusion
The benzhydrylpiperazine core structure continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through substitution have led to the identification of potent molecules with diverse mechanisms of action. The data and methodologies presented in this guide underscore the significant potential of benzhydrylpiperazine derivatives in addressing a wide range of unmet medical needs, from inflammatory diseases and cancer to infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of this versatile class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its Analogues: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzhydryl-4-(phenylsulfonyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound and its known analogues, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is presented in structured tables for comparative analysis. Furthermore, putative signaling pathways involved in the anticancer and anti-inflammatory effects of these compounds are visualized through detailed diagrams, offering insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzhydrylpiperazine core.
Introduction
The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutically active agents due to its favorable pharmacokinetic properties and ability to interact with multiple biological targets. When combined with a benzhydryl group at the 1-position and a phenylsulfonyl moiety at the 4-position, the resulting scaffold, this compound, gives rise to a class of compounds with significant biological potential. Analogues of this core structure have been extensively investigated, revealing potent activities against cancer cell proliferation and inflammatory processes. This guide will delve into the technical details of these compounds, providing a foundation for further research and development.
Synthesis of this compound and its Analogues
The general synthetic route to this compound and its analogues involves a nucleophilic substitution reaction. The key intermediate, 1-benzhydrylpiperazine, is typically synthesized first and then reacted with various substituted benzenesulfonyl chlorides.
Synthesis of 1-Benzhydrylpiperazine Intermediate
A common method for the synthesis of 1-benzhydrylpiperazine involves the reaction of benzhydryl chloride with an excess of piperazine.
Synthesis of this compound Analogues
The final products are synthesized by reacting 1-benzhydrylpiperazine with a variety of substituted benzenesulfonyl chlorides in the presence of a base.
Anticancer Activity
Numerous analogues of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of selected this compound analogues.
Table 1: Cytotoxicity (IC50/GI50 in µM) of this compound Analogues against Various Cancer Cell Lines.
| Compound ID | R Group on Phenylsulfonyl | MDA-MB-231 (Breast) | HUH-7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) | A-549 (Lung) |
| 1a | H | - | - | - | - | - | - |
| 1b | 4-tert-Butyl | Significant Inhibition | - | - | - | - | - |
| 2a | 4-Cl | - | 4.64 (GI50) | >100 (GI50) | 6.18 (GI50) | - | - |
| 3c | (Structure not specified) | - | - | - | 4.63 | 30.11 | 5.71 |
Data compiled from multiple sources. "-" indicates data not available.
Putative Anticancer Signaling Pathway
The anticancer effect of some benzhydrylpiperazine derivatives is suggested to be mediated through the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis. Inhibition of EGFR's tyrosine kinase activity can block these downstream effects.
Anti-inflammatory Activity
Analogues of this compound have also been investigated for their anti-inflammatory properties. The proposed mechanism involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, these compounds may modulate the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Anti-inflammatory Activity Data
The following table presents the anti-inflammatory activity of selected 1-benzhydrylpiperazine urea derivatives in the carrageenan-induced rat paw edema model.
Table 2: Anti-inflammatory Activity of 1-Benzhydryl-piperazine Urea Derivatives.
| Compound ID | R Group on Urea | % Inhibition of Paw Edema (at 5h) |
| 4a | Phenyl | 31.4 |
| 4b | 4-Chlorophenyl | 57.5 |
| 4c | 4-Fluorophenyl | 60.8 |
| Nimesulide | (Reference Drug) | 53.4 |
Putative Anti-inflammatory Signaling Pathway
Inflammatory stimuli can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including COX-2 and the cytokines TNF-α and IL-6. The arachidonic acid released by cellular stress is converted by COX-2 into prostaglandins and by 5-LOX into leukotrienes, all of which are potent inflammatory mediators. Benzhydrylpiperazine analogues may exert their anti-inflammatory effects by inhibiting COX-2 and 5-LOX directly and potentially by inhibiting the NF-κB pathway, thereby reducing the production of these inflammatory molecules.
Experimental Protocols
General Procedure for Synthesis of this compound Analogues
To a solution of 1-benzhydrylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a base like triethylamine (TEA) or potassium carbonate (K2CO3) (1.5-2.0 eq) is added. The mixture is stirred at room temperature, and the respective substituted benzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired this compound analogue. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1][2][3][4][5]
Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or nimesulide).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.[6][7][8][9][10]
Conclusion
This compound and its analogues represent a promising class of compounds with multifaceted therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. The data presented in this guide highlights the significant in vitro anticancer and in vivo anti-inflammatory activities of these compounds. The elucidation of their mechanisms of action, involving the inhibition of key signaling pathways such as EGFR and the modulation of inflammatory cascades, provides a rational basis for their further development. This technical guide serves as a comprehensive resource to facilitate ongoing and future research aimed at translating the therapeutic promise of these benzhydrylpiperazine derivatives into clinical applications.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine, a valuable scaffold in medicinal chemistry. The protocol is based on established nucleophilic substitution methodologies and is intended to be a reliable resource for researchers in drug discovery and organic synthesis.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The benzhydrylpiperazine moiety is a common feature in a variety of therapeutic agents, including antihistamines. The incorporation of a phenylsulfonyl group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to enhanced efficacy or novel biological activities. The synthesis described herein is a robust and reproducible method for obtaining this key intermediate.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound and a closely related analog, as reported in the literature.
| Compound | Starting Materials | Solvent | Base | Yield (%) | Melting Point (°C) | Molecular Formula |
| This compound | 1-Benzhydrylpiperazine, Benzenesulfonyl chloride | Dichloromethane | Triethylamine | 80 | 159 | C₂₃H₂₄N₂O₂S |
| 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine | 1-Benzhydrylpiperazine, 4-Chlorobenzenesulfonyl chloride | Dichloromethane | Triethylamine | Not specified | Not specified | C₂₃H₂₃ClN₂O₂S |
Experimental Protocol
This protocol details the synthesis of this compound via the nucleophilic substitution of 1-benzhydrylpiperazine with benzenesulfonyl chloride.[1]
Materials:
-
1-Benzhydrylpiperazine (1.0 eq)
-
Benzenesulfonyl chloride (1.0 eq)
-
Triethylamine (3.0 eq)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: To the cooled and stirring solution, add triethylamine (3.0 equivalents) dropwise. Continue stirring for an additional 10 minutes.[2][3][4]
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 equivalent), dissolved in a small amount of dry dichloromethane, to the reaction mixture dropwise, ensuring the temperature remains between 0-5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate.[1][2][3]
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (8:2) mixture as the eluent to yield the pure this compound.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Derivatives in Oncology Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 1-benzhydryl-4-(phenylsulfonyl)piperazine and its derivatives have emerged as a promising class of molecules in oncology research, demonstrating significant potential as anti-cancer agents. These synthetic compounds have been the subject of various preclinical studies, revealing their ability to inhibit tumor growth, suppress angiogenesis, and induce apoptosis in cancer cells. This document provides a detailed overview of their application, summarizing key findings and providing standardized protocols for their evaluation.
Application Notes
Introduction
This compound derivatives are characterized by a central piperazine ring linked to a benzhydryl group at one nitrogen and a phenylsulfonyl group at the other. This core structure has been shown to possess versatile binding properties, allowing for interactions with various biological targets implicated in cancer progression.[1] Research has focused on synthesizing and evaluating a series of these derivatives to identify compounds with potent and selective anti-cancer activity.[1][2] These efforts have led to the identification of lead compounds with significant efficacy against breast cancer, leukemia, and other tumor types.[3][4][5]
Mechanism of Action
The anti-cancer effects of this compound derivatives are multifaceted and appear to involve several key mechanisms:
-
Anti-angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[2] This is achieved by suppressing blood vessel formation in vivo, as demonstrated in mouse peritoneum and chorioallantoic membrane (CAM) models.[2]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.[4]
-
Cell Cycle Inhibition: Mechanistic evaluations have revealed that piperazine analogues can inhibit microtubule synthesis, leading to cell cycle arrest and preventing cancer cell proliferation.[5]
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives of 1-benzhydryl-piperazine have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6.[6][7][8] HDAC inhibitors are a known class of anti-cancer agents that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis.
Key Applications in Oncology Research
-
Preclinical evaluation of anti-tumor efficacy: These compounds are widely used in in vitro and in vivo models to assess their ability to inhibit cancer cell proliferation and reduce tumor growth.
-
Investigation of anti-angiogenic therapies: Their ability to inhibit blood vessel formation makes them valuable tools for studying anti-angiogenic treatment strategies.
-
Drug discovery and lead optimization: The modular nature of their synthesis allows for the creation of libraries of derivatives to identify structure-activity relationships and develop more potent and selective drug candidates.
-
Studies on HDAC inhibition: Specific derivatives serve as chemical probes to investigate the role of HDACs in cancer and to develop novel HDAC-targeted therapies.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1-Benzhydryl-sulfonyl-piperazine Derivatives against MDA-MB-231 Human Breast Cancer Cells [1]
| Compound ID | Substitution on Phenylsulfonyl Ring | % Inhibition at 10 µM |
| 7a | H | - |
| 7b | 4-CH3 | 10 ± 0.0086 |
| 7c | 4-Cl | 1 ± 0.8673 |
| 7d | 4-tert-butyl | Significant inhibitory activity |
| 7e | 4-NO2 | - |
Note: Detailed percentage inhibition for 7a, 7d, and 7e were not specified in the source.
Table 2: In Vitro Cytotoxicity of 1-Benzhydryl-piperazine-based HDAC Inhibitors against Breast Cancer Cell Lines [7]
| Compound ID | Linker Length (n) | Cell Line | IC50 (µM) |
| 6b | 5 | MDA-MB-231 | 33.40 |
| MCF-7 | 84.05 | ||
| 7b | 6 | MDA-MB-231 | 10.55 |
| MCF-7 | > 100 | ||
| 8b | 7 | MDA-MB-231 | 5.42 |
| MCF-7 | 39.10 | ||
| 9b | - | MDA-MB-231 | 38.1 |
| MCF-7 | 99.50 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a nucleophilic substitution reaction.[1][2]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
1-Benzhydryl-piperazine
-
Various substituted sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)
-
Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve 1-benzhydryl-piperazine (1 equivalent) in the appropriate solvent (e.g., DMF or DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add a base such as anhydrous potassium carbonate (1.5 equivalents) or triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired substituted sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterize the final compound using 1H NMR, LC/MS, and FTIR analysis.[1][2]
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTS assay.[1]
Workflow for MTS Assay
Caption: Workflow for determining cell viability using the MTS assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of medium containing the test compounds at various concentrations to the wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubate the plate for an additional 48 hours under the same conditions.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: In Vivo Tumor Growth Inhibition Study (Ehrlich Ascites Tumor Model)
This protocol describes an in vivo method to evaluate the anti-tumor activity of the compounds using a mouse Ehrlich ascites tumor (EAT) model.[2]
Workflow for In Vivo Tumor Model
Caption: Experimental workflow for the in vivo evaluation of anti-tumor activity.
Materials:
-
Swiss albino mice
-
Ehrlich ascites tumor (EAT) cells
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement (if applicable to solid tumors)
-
Syringes and needles for injections
Procedure:
-
Maintain EAT cells by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.
-
For the experiment, aspirate EAT cells from a tumor-bearing mouse, wash with saline, and perform a viable cell count using the trypan blue exclusion method.
-
Inoculate healthy mice with 2 x 10^6 EAT cells i.p.
-
Randomly divide the mice into experimental groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
24 hours after tumor inoculation, begin treatment with the test compounds administered i.p. once daily for 9 consecutive days.
-
Monitor the mice daily for body weight changes, general health, and mortality.
-
On day 10, after the last dose, sacrifice the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid and perform a viable tumor cell count.
-
Calculate the percentage of tumor growth inhibition.
-
In a parallel experiment, monitor a separate set of treated and control mice for their lifespan to determine the Mean Survival Time (MST) and the percentage increase in lifespan (%ILS).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzhydryl-4-(phenylsulfonyl)piperazine as a Potential COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory and analgesic drugs, with the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. The benzhydrylpiperazine scaffold has been identified as a promising pharmacophore for the development of novel COX-2 inhibitors.
These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 1-Benzhydryl-4-(phenylsulfonyl)piperazine as a COX-2 inhibitor. While direct evidence for the COX-2 inhibitory activity of this specific molecule is not extensively documented in current literature, this document outlines the standard protocols used to characterize compounds of this class. Furthermore, we present data on closely related benzhydrylpiperazine analogs to serve as a benchmark for researchers exploring this chemical space.
Quantitative Data Summary for Analogous Benzhydrylpiperazine Derivatives
As a reference for researchers, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several benzhydrylpiperazine derivatives from a published study.[1][2] It is important to note that these are not values for this compound but for structurally related compounds, which can serve as a guide for expected potency and selectivity within this compound class.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 9d | 4-Cl substitution on terminal phenyl ring | 33.40 ± 1.28 | 0.25 ± 0.03 | 133.59 |
| 9e | 4-F substitution on terminal phenyl ring | 35.21 ± 1.16 | 0.47 ± 0.04 | 74.91 |
| 9g | 4-CH3 substitution on terminal phenyl ring | 39.14 ± 1.09 | 0.49 ± 0.02 | 79.87 |
| 9l | 4-OCH3 substitution on terminal phenyl ring | 36.52 ± 1.13 | 0.48 ± 0.03 | 76.08 |
| Celecoxib | Standard COX-2 Inhibitor | 29.53 ± 1.11 | 0.36 ± 0.02 | 82.04 |
| Indomethacin | Standard Non-selective Inhibitor | 12.33 ± 0.98 | 13.51 ± 1.02 | 0.91 |
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay to determine the IC50 values of the test compound.[3]
Experimental Workflow:
Caption: Workflow for in vitro COX enzyme inhibition assay.
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound: this compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Stannous chloride (for reaction termination)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include wells for a positive control (a known COX-2 inhibitor like celecoxib), a negative control (solvent vehicle), and a blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding stannous chloride. This reduces the PGH2 product to the more stable PGF2α.
-
Quantify the amount of PGF2α produced using a standard ELISA protocol.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay measures the ability of the test compound to inhibit the production of PGE2 in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.[4]
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition at each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[5][6][7]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals:
-
Use adult Wistar rats or Swiss albino mice, fasted overnight before the experiment.
-
-
Procedure:
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Determine the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
-
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy and selectivity of this compound as a COX-2 inhibitor. While data on this specific molecule is sparse, the presented information on analogous compounds suggests that the benzhydrylpiperazine scaffold is a promising starting point for the development of novel anti-inflammatory agents. Researchers are encouraged to utilize these methodologies to systematically characterize the pharmacological profile of this and related compounds.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the antimicrobial properties of novel piperazine derivatives. The protocols outlined below are fundamental for determining the efficacy of these compounds against a panel of clinically relevant microorganisms and for assessing their potential for further development as antimicrobial agents.
Introduction to Piperazine Derivatives in Antimicrobial Research
Piperazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] The versatility of the piperazine scaffold allows for structural modifications that can enhance their antimicrobial potency and pharmacokinetic profiles.[3][4] This document outlines a systematic approach to screen and characterize the antimicrobial activity of newly synthesized piperazine derivatives.
Experimental Design Workflow
A logical and stepwise experimental workflow is crucial for the efficient evaluation of piperazine derivatives. The following diagram illustrates a typical screening cascade, starting from primary antimicrobial screening to more detailed characterization of the most promising compounds.
Caption: A typical experimental workflow for antimicrobial drug discovery.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Piperazine Derivatives:
-
Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria and broth without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the piperazine derivative that completely inhibits the visible growth of the microorganism.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8] It is determined after the MIC has been established.
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10-50 µL aliquot from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto a fresh agar plate (e.g., Nutrient Agar or Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9][10]
Protocol:
-
Preparation of Inoculum and Compounds:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Prepare solutions of the piperazine derivative at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
-
Assay Setup:
-
In sterile tubes or flasks, combine the bacterial inoculum with the piperazine derivative solutions. Include a growth control (no compound).
-
Incubate the cultures at the appropriate temperature with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
-
Colony Counting and Data Analysis:
-
After incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the piperazine derivative.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[10]
-
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics.[11] This assay evaluates the ability of piperazine derivatives to inhibit biofilm formation or eradicate pre-formed biofilms.
Protocol:
-
Inhibition of Biofilm Formation:
-
Prepare serial dilutions of the piperazine derivatives in a suitable growth medium in a 96-well microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.
-
Quantify the remaining biofilm using a staining method such as crystal violet.[12]
-
-
Eradication of Pre-formed Biofilms:
-
Allow biofilms to form in a 96-well plate as described above.
-
After the initial incubation, remove the planktonic bacteria and add fresh medium containing serial dilutions of the piperazine derivatives.
-
Incubate for a further 24 hours.
-
Wash the wells and quantify the remaining biofilm.
-
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the piperazine derivatives against mammalian cells to ensure they are selectively targeting microorganisms. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with Piperazine Derivatives:
-
Prepare serial dilutions of the piperazine derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables to facilitate comparison between different piperazine derivatives and against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Derivative 1 | 16 µg/mL | 32 µg/mL | 64 µg/mL | >128 µg/mL |
| Derivative 2 | 8 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | NA |
| Fluconazole | NA | NA | NA | 2 µg/mL |
NA: Not Applicable
Table 2: Minimum Bactericidal Concentration (MBC) of Piperazine Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Derivative 1 | 32 µg/mL | 64 µg/mL |
| Derivative 2 | 16 µg/mL | 32 µg/mL |
| Ciprofloxacin | 1 µg/mL | 0.03 µg/mL |
Potential Mechanism of Action
The antimicrobial mechanism of action of piperazine derivatives can vary depending on their specific chemical structure. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Some derivatives may target and inhibit crucial bacterial enzymes involved in processes like DNA replication or cell wall synthesis.[16]
-
Disruption of Cell Membrane Integrity: The cationic nature of some piperazine derivatives can lead to electrostatic interactions with the negatively charged bacterial cell membrane, causing membrane disruption and cell lysis.[17]
The following diagram illustrates a simplified potential signaling pathway for a piperazine derivative that disrupts the bacterial cell membrane.
Caption: A potential mechanism of action for cationic piperazine derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. mdpi.com [mdpi.com]
- 17. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Evaluation of Benzhydrylpiperazine Anti-Cancer Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzhydrylpiperazine derivatives have emerged as a promising class of compounds with significant anti-cancer potential.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-cancer activity of novel benzhydrylpiperazine compounds. The following experimental procedures are designed to assess cytotoxicity, induction of apoptosis, effects on cell cycle distribution, and inhibition of cell migration and invasion.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following table provides a template for presenting the results obtained from the in vitro evaluation of a hypothetical benzhydrylpiperazine compound (BZP-X).
Table 1: Summary of In Vitro Anti-Cancer Activity of BZP-X
| Assay Type | Cell Line(s) | Parameter Measured | BZP-X Result (e.g., IC50, % of cells) | Positive Control Result |
| Cytotoxicity | MCF-7, HCT116, A549 | IC50 (µM) | Data | Camptothecin / Doxorubicin |
| Apoptosis | MCF-7 | % Apoptotic Cells (Annexin V+/PI-) | Data | Staurosporine |
| % Necrotic Cells (Annexin V+/PI+) | Data | Staurosporine | ||
| Cell Cycle | MCF-7 | % Cells in G0/G1 Phase | Data | Nocodazole / Etoposide |
| % Cells in S Phase | Data | Nocodazole / Etoposide | ||
| % Cells in G2/M Phase | Data | Nocodazole / Etoposide | ||
| Cell Migration | MDA-MB-231 | % Inhibition of Migration | Data | Cytochalasin D |
| Cell Invasion | MDA-MB-231 | % Inhibition of Invasion | Data | Marimastat |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate human cancer cell lines for the study. Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[5] For specific investigations, other lines such as MDA-MB-231 (invasive breast cancer) or HCT116 (colon cancer) can be utilized.[1][3]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 70-80% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzhydrylpiperazine compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzhydrylpiperazine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the cell cycle phase distribution.[9][10]
-
Cell Treatment: Treat cells with the benzhydrylpiperazine compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[10][11]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[10][11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][12]
Cell Migration and Invasion Assays (Transwell Assay)
These assays, also known as Boyden chamber assays, are used to assess the migratory and invasive potential of cancer cells.[13]
-
Chamber Preparation:
-
Cell Seeding: Place serum-starved cells in the upper chamber of the transwell insert.[15]
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14] Add the benzhydrylpiperazine compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a dye such as crystal violet.[15]
-
Count the stained cells under a microscope or quantify by eluting the dye and measuring its absorbance.
-
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a key signaling pathway often implicated in the anti-cancer effects of such compounds.
Caption: A flowchart of the in vitro anti-cancer evaluation process.
Caption: Inhibition of the PI3K/Akt pathway by benzhydrylpiperazine.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. revvity.com [revvity.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Analytical Techniques for the Characterization of Synthesized Piperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine and its derivatives are a significant class of organic compounds with a wide range of applications in the pharmaceutical industry, serving as core scaffolds for drugs targeting various diseases. The synthesis of novel piperazine compounds necessitates rigorous characterization to confirm their identity, purity, and structural integrity. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of these synthesized molecules.
Overall Workflow for Characterization
The comprehensive characterization of a newly synthesized piperazine compound typically follows a logical progression of analytical techniques to build a complete profile of the molecule. The general workflow ensures that both the structural identity and the purity of the compound are confirmed.
Caption: General workflow for the synthesis and characterization of piperazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For piperazine derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the piperazine ring and any attached functional groups.[1][2][3][4][5][6]
Experimental Protocol: ¹H and ¹³C NMR
Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) align with or against an applied magnetic field. Absorption of radiofrequency energy promotes these nuclei to a higher energy state. The resonance frequency is dependent on the chemical environment of the nucleus, providing information about the molecular structure.[5][7][8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized piperazine compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Transfer the solution to an NMR tube.
-
Add a small amount of TMS if the solvent does not already contain it.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
Data Analysis:
-
¹H NMR: Analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[7][8]
-
¹³C NMR: Analyze the chemical shift of each signal to identify the different carbon environments.
Data Presentation: Example NMR Data
Table 1: Hypothetical NMR Data for 1-(4-fluorobenzyl)piperazine
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.25 (d, 2H) | Aromatic CH | 162.0 (d) | C-F |
| 6.98 (t, 2H) | Aromatic CH | 133.5 | Quaternary Aromatic C |
| 3.45 (s, 2H) | -CH₂- (benzyl) | 130.5 (d) | Aromatic CH |
| 2.88 (t, 4H) | Piperazine -CH₂- | 115.0 (d) | Aromatic CH |
| 2.42 (t, 4H) | Piperazine -CH₂- | 62.5 | -CH₂- (benzyl) |
| 1.85 (s, 1H) | -NH | 54.0 | Piperazine -CH₂- |
| 45.8 | Piperazine -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a synthesized compound and provides valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[10][11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The pattern of ions and their fragments helps to confirm the molecular weight and structure.[12] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperazine derivatives.[12]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) with an ESI source
-
Syringe pump or HPLC system for sample introduction
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water) with 0.1% formic acid
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for ESI positive mode).
-
Filter the final solution through a 0.22 µm syringe filter if necessary.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode. Piperazine derivatives readily form [M+H]⁺ ions.
-
Perform MS/MS analysis on the parent ion to obtain fragmentation data, which can help confirm the structure.[10][13]
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Use the accurate mass measurement to determine the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm structural motifs.[13][14]
Data Presentation: Example MS Data
Table 2: Hypothetical HRMS Data for 1-(4-fluorobenzyl)piperazine
| Analysis | Calculated m/z | Found m/z | Mass Error (ppm) | Proposed Fragment |
| [M+H]⁺ | 195.1241 | 195.1245 | 2.1 | C₁₁H₁₆FN₂⁺ |
| Fragment 1 | 109.0448 | 109.0450 | 1.8 | C₇H₆F⁺ (fluorobenzyl cation) |
| Fragment 2 | 86.0968 | 86.0970 | 2.3 | C₅H₁₂N⁺ (piperazine fragment) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of synthesized compounds.[15][16] Due to the lack of a strong UV chromophore in the basic piperazine structure, detection can be challenging.[17][18] Methods often involve derivatization to introduce a UV-active group or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[17][18][19]
Experimental Protocol: Purity Analysis by HPLC-UV
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. Components of the sample are separated based on their differential partitioning between the two phases.[15] The purity is typically assessed by the area percentage of the main peak in the chromatogram.[16][20]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers and additives (e.g., trifluoroacetic acid (TFA), formic acid)
Chromatographic Conditions (Example Method):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (assuming the piperazine derivative has an aromatic substituent)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Data Presentation: Example HPLC Data
Table 3: Hypothetical HPLC Purity Data
| Compound ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Impurity 1 | 4.52 | 15,234 | 0.35 | |
| Product | 12.78 | 4,325,678 | 99.50 | 99.50 |
| Impurity 2 | 15.21 | 6,543 | 0.15 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of key structural features, such as N-H bonds in secondary amines or C=O bonds in amide derivatives of piperazine.[21][22][23]
Experimental Protocol: FT-IR Analysis
Principle: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. A plot of absorbance or transmittance versus frequency (wavenumber) constitutes an IR spectrum.[23]
Instrumentation:
-
FT-IR Spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Mortar and pestle
-
Hydraulic press (for KBr pellets)
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry synthesized compound with ~100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.[24]
-
Place the sample pellet in the spectrometer's sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
Data Presentation: Example FT-IR Data
Table 4: Hypothetical FT-IR Data for 1-Benzoylpiperazine
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3320 | Medium | N-H Stretch (secondary amine) |
| 3050 | Weak | Aromatic C-H Stretch |
| 2940, 2850 | Medium | Aliphatic C-H Stretch |
| 1635 | Strong | C=O Stretch (amide) |
| 1590, 1490 | Medium | Aromatic C=C Stretch |
| 1280 | Strong | C-N Stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a pure organic compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight from mass spectrometry, validates the molecular formula.[25][26][27]
Experimental Protocol: CHN Analysis
Principle: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace with excess oxygen. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by detectors (e.g., thermal conductivity).[27][28][29]
Instrumentation:
-
CHN Elemental Analyzer
-
Microbalance
Sample Preparation:
-
Ensure the sample is highly pure and completely dry, as residual solvents or water will lead to inaccurate results.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
Seal the capsule and place it in the instrument's autosampler.
Data Acquisition:
-
Calibrate the instrument using a known standard (e.g., acetanilide).
-
Run the analysis on the prepared sample. The instrument will automatically perform the combustion and detection.
Data Analysis:
-
Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the proposed molecular formula. A good match is typically within ±0.4% of the calculated value.[30]
Data Presentation: Example Elemental Analysis Data
Table 5: Hypothetical Elemental Analysis for C₁₁H₁₅FN₂ (1-(4-fluorobenzyl)piperazine)
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 67.98 | 67.75 | -0.23 |
| Hydrogen (H) | 7.78 | 7.85 | +0.07 |
| Nitrogen (N) | 14.42 | 14.31 | -0.11 |
Logical Relationships of Analytical Data
Each analytical technique provides a unique piece of the puzzle for characterizing a synthesized piperazine compound. The information from each method is complementary and collectively provides a high degree of confidence in the final structural assignment and purity assessment.
Caption: Information derived from key analytical techniques for compound characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. conductscience.com [conductscience.com]
- 16. torontech.com [torontech.com]
- 17. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 18. jocpr.com [jocpr.com]
- 19. tandfonline.com [tandfonline.com]
- 20. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.uci.edu [chem.uci.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Elemental analysis - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 29. azom.com [azom.com]
- 30. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of numerous pharmaceuticals, including antipsychotics and antihistamines.[1] It is also used as an anti-helminthic agent.[2] Due to its widespread use, the accurate quantification of piperazine in active pharmaceutical ingredients (APIs), drug products, and biological matrices is essential for quality control, impurity profiling, and pharmacokinetic studies.
A significant analytical challenge in the determination of piperazine is its lack of a strong chromophore, which makes direct detection by UV spectrophotometry at low concentrations difficult.[1][3] To overcome this limitation, a common and effective strategy is to derivatize piperazine with a UV-active labeling agent prior to HPLC analysis. This application note details a validated HPLC method employing pre-column derivatization for the sensitive and reliable quantification of piperazine.
Principle of the Method
This method is based on the chemical derivatization of piperazine with 4-Chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1] The derivatized piperazine is then separated from other components by reversed-phase HPLC and quantified using a UV detector. The derivatization reaction allows for the detection of piperazine at low levels with high selectivity and sensitivity.[1][4]
Experimental Protocols
1. Materials and Reagents
-
Piperazine standard (Sigma-Aldrich or equivalent)
-
4-Chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (Reagent grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm nylon filter
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Alliance e2695 separations module and 2998 photodiode array UV detector (Waters) or equivalent can be used.[1]
-
Chromatographic Column: Chiralpak IC (Daicel) (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 340 nm.[1]
-
Run Time: 20 minutes.[1]
3. Preparation of Solutions
-
Diluent: Prepare a suitable diluent, for example, methanol.
-
Standard Stock Solution: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and make up to the mark with diluent. Sonicate if necessary to aid dissolution.[1]
-
Working Standard Solution: Transfer 12.5 µL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[1] This will be used for derivatization.
-
Sample Preparation: Accurately weigh a sample containing piperazine and dissolve it in the diluent to achieve a concentration within the calibration range. For APIs, a concentration of 0.5 mg/mL can be prepared and spiked if necessary.[1]
4. Derivatization Procedure
The derivatization reaction should be performed for both the standard and sample solutions.
-
To a specific volume of the standard or sample solution, add a solution of NBD-Cl. The molar ratio of NBD-Cl to piperazine should be in excess to ensure complete derivatization.
-
The reaction can be carried out at room temperature or slightly elevated temperatures. The reaction time should be optimized, but typically ranges from 30 minutes to a few hours.
-
After the reaction is complete, the solution is ready for HPLC analysis.
5. HPLC Analysis Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for piperazine.
Caption: Workflow for Piperazine Analysis by HPLC with Pre-column Derivatization.
Method Validation and Performance
The described HPLC method with NBD-Cl derivatization has been validated for several parameters to ensure its reliability and accuracy.[1][4]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 30 to 350 ppm | [1] |
| Limit of Detection (LOD) | 30 ppm | [1] |
| Limit of Quantification (LOQ) | 90 ppm | [1] |
| Precision (%RSD) | < 1.13% | [1] |
| Accuracy (Recovery) | 104.87 - 108.06% | [1] |
| Robustness (%RSD) | < 4.0% for varied conditions | [1] |
Alternative and Complementary Methods
While derivatization followed by UV detection is a robust and accessible method, other techniques can be employed for piperazine analysis, especially when dealing with complex matrices or requiring higher sensitivity.
-
HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detection methods do not require a chromophore and can be used for the direct analysis of piperazine.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and can be used for the definitive identification and quantification of piperazine, particularly at very low concentrations.[5]
-
Gas Chromatography (GC): GC-based methods can also be used for piperazine analysis, often involving derivatization to improve volatility and chromatographic performance.
The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
Conclusion
The HPLC method with pre-column derivatization using NBD-Cl provides a sensitive, accurate, and reliable approach for the quantitative analysis of piperazine. The method has been thoroughly validated and is suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocol offers a detailed guide for the implementation of this method. For applications requiring different levels of sensitivity or selectivity, alternative detection methods such as ELSD, CAD, or LC-MS can be considered.
References
Use of 1-benzhydrylpiperazine in developing histone deacetylase (HDAC) inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-benzhydrylpiperazine as a scaffold in the development of potent histone deacetylase (HDAC) inhibitors. The following sections detail the biological activity of key compounds, provide step-by-step experimental protocols for their evaluation, and illustrate the underlying signaling pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. The 1-benzhydrylpiperazine moiety serves as a versatile "cap" group in the pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group (ZBG) and a linker region. This scaffold has been successfully utilized to develop both pan-HDAC inhibitors and isoform-selective inhibitors, particularly targeting HDAC6.
Featured Compounds and Biological Activity
A series of 1-benzhydrylpiperazine-based hydroxamic acids have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms. These compounds have shown promise in in vitro and in vivo models of breast cancer.[1][2][3] The inhibitory concentrations (IC50) for selected compounds against HDAC1, HDAC3, HDAC6, and HDAC8 are summarized in the table below.
| Compound | Linker Length (n) | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| 8b | 7 | 0.045 ± 0.003 | 0.062 ± 0.005 | 0.015 ± 0.001 | 0.230 ± 0.015 |
| 9b | Phenyl | 1.47 ± 0.11 | 3.48 ± 0.25 | 0.031 ± 0.002 | 0.715 ± 0.051 |
| SAHA | - | 0.035 ± 0.002 | 0.040 ± 0.003 | 0.010 ± 0.001 | 0.150 ± 0.010 |
| Trichostatin A | - | 0.002 ± 0.0001 | 0.003 ± 0.0002 | 0.001 ± 0.0001 | 0.025 ± 0.002 |
Data sourced from in vitro biochemical luminescence assays.[2]
Compound 8b , a pan-HDAC inhibitor, demonstrates potent, low nanomolar inhibition across the tested HDAC isoforms. In contrast, compound 9b exhibits significant selectivity for HDAC6.[1][2] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Signaling Pathways
HDAC inhibitors exert their anti-cancer effects through various mechanisms. Pan-HDAC inhibitors, like compound 8b , lead to the hyperacetylation of both histone and non-histone proteins, affecting gene expression and inducing apoptosis.[4][5][6] Selective HDAC6 inhibitors, such as compound 9b , primarily target cytoplasmic proteins like α-tubulin, disrupting cell motility and metastatic processes.[7][8][9]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of 1-benzhydrylpiperazine-based HDAC inhibitors.
Synthesis of 1-Benzhydrylpiperazine-Based Hydroxamic Acids
This protocol describes a general two-step synthesis for 1-benzhydrylpiperazine-based hydroxamic acids, exemplified by the synthesis of compounds like 8b .
Step 1: Alkylation of 1-Benzhydrylpiperazine
-
To a solution of 1-benzhydrylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2-3 equivalents).
-
Add the appropriate alkylating agent (e.g., a methyl ester of a bromoalkanoic acid) (1.1 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.
-
Purify the resulting ester intermediate by column chromatography.
Step 2: Conversion to Hydroxamic Acid
-
Dissolve the ester intermediate (1 equivalent) in methanol.
-
Prepare a solution of hydroxylamine hydrochloride (3 equivalents) and a base like potassium hydroxide (3 equivalents) in methanol.
-
Add the freshly prepared hydroxylamine solution to the ester solution at 0 °C.
-
Adjust the pH of the reaction mixture to approximately 10 with a methanolic KOH solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the final hydroxamic acid product by recrystallization or column chromatography.
In Vitro Fluorometric HDAC Inhibition Assay
This protocol is used to determine the IC50 values of the synthesized compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds and reference inhibitors (e.g., SAHA, Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add the diluted HDAC enzyme to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the HDAC inhibitors on cancer cell lines (e.g., MDA-MB-231, MCF-7).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of Acetylated Histone H3 and α-Tubulin
This protocol is used to confirm the mechanism of action of the HDAC inhibitors by detecting the acetylation levels of their respective targets within cells.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities to determine the relative acetylation levels. Total histone H3 and α-tubulin are used as loading controls.[10][11][12]
References
- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
Synthesis of Novel Benzhydrylpiperazine-Based Hybrids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel benzhydrylpiperazine-based hybrids, a class of compounds with significant potential in drug discovery. The benzhydrylpiperazine scaffold is a key pharmacophore found in various bioactive molecules, including antihistamines and potential anti-inflammatory, anti-cancer, and anti-tuberculosis agents.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies from peer-reviewed scientific literature.
General Synthetic Strategies
The synthesis of benzhydrylpiperazine-based hybrids typically involves a modular approach. The core benzhydrylpiperazine moiety is first synthesized and then coupled with various other chemical entities to generate a library of hybrid molecules. Common strategies include N-alkylation, acylation, and coupling reactions.
A generalized workflow for the synthesis of these hybrids can be visualized as follows:
Caption: Generalized synthetic workflow for benzhydrylpiperazine-based hybrids.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylpiperazine Core
This protocol describes the synthesis of the 1-benzhydrylpiperazine intermediate, a common starting material for many hybrid syntheses.[2][5]
Materials:
-
Substituted benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reduction of Benzophenone:
-
Dissolve the substituted benzophenone in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzhydrol derivative.
-
-
Dehydroxy-chlorination:
-
Dissolve the benzhydrol derivative in dichloromethane.
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the crude benzhydryl chloride.
-
-
Synthesis of 1-Benzhydrylpiperazine:
-
Dissolve benzhydryl chloride and an excess of piperazine in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-benzhydrylpiperazine.
-
Protocol 2: Synthesis of Benzhydrylpiperazine-Oxadiazole Hybrids
This protocol details the synthesis of hybrids linking benzhydrylpiperazine to a substituted phenyl oxadiazole moiety, which has shown potential as dual COX-2/5-LOX inhibitors.[1]
Materials:
-
1-Boc-piperazine
-
1-Chloro-4-(chloro(phenyl)methyl)benzene
-
Substituted benzoic acids
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Acetonitrile (ACN)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Benzhydrylpiperazine Intermediate:
-
React Boc-piperazine with 1-chloro-4-(chloro(phenyl)methyl)benzene to obtain the Boc-protected benzhydrylpiperazine.[1]
-
Deprotect the Boc group to yield the benzhydrylpiperazine core.
-
-
Synthesis of Substituted Benzoic Acid Hydrazides:
-
Formation of Oxadiazole Ring:
-
The benzoic acid hydrazides undergo a cyclization reaction to form the 1,3,4-oxadiazole derivatives.[1]
-
-
Coupling Reaction:
-
React the oxadiazole derivatives with the benzhydrylpiperazine intermediate in the presence of potassium hydroxide in DMF via a nucleophilic substitution reaction to yield the final hybrid compounds.[1]
-
The overall synthetic pathway is depicted below:
Caption: Synthesis of benzhydrylpiperazine-oxadiazole hybrids.
Protocol 3: Synthesis of Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids
This protocol outlines the synthesis of hybrids where benzhydrylpiperazine is coupled with a nitrobenzenesulfonamide moiety, which has been investigated for antituberculosis activity.[2][3][4]
Materials:
-
1-Benzhydrylpiperazine (synthesized as per Protocol 1)
-
Boc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Nitro-substituted benzene sulfonyl chloride
-
Dichloromethane (DCM)
-
Methanol
-
n-Pentane
-
Diethyl ether
Procedure:
-
Amide Coupling:
-
Treat substituted benzhydrylpiperazine with the appropriate Boc-protected amino acids in the presence of HATU and DIPEA to yield the amide derivatives.[2]
-
-
Boc Deprotection:
-
Achieve Boc deprotection using trifluoroacetic acid (TFA) to yield the corresponding amine derivatives.[2]
-
-
Sulfonamide Formation:
-
Treat the amine derivatives with commercially available nitro-substituted benzene sulfonyl chloride using DIPEA as a base to obtain the final hybrid compounds.[2]
-
-
Purification:
-
Purify all synthesized products by column chromatography using a mixture of methanol and dichloromethane as the eluent, followed by trituration with a mixture of n-pentane and diethyl ether.[2]
-
Data Presentation
The following tables summarize representative quantitative data for synthesized benzhydrylpiperazine-based hybrids from the literature.
Table 1: Yields of Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids [3]
| Compound | Yield (%) | Physical State | Melting Point (°C) |
| 7b | 72 | Off-white solid | 132-136 |
| 7c | 46 | Off-white solid | 216-218 |
| 7e | 77 | Off-white solid | 120-124 |
| 7i | 69 | Off-white solid | 136-140 |
Table 2: In Vitro Antimycobacterial Activity and Cytotoxicity of Selected Hybrids [3]
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |
| 7a-aa series | 0.78 to >25 | >30 for active compounds | >30 for active compounds |
Table 3: Dual COX-2/5-LOX Inhibitory Activity of Oxadiazole Hybrids [1]
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 9d | 0.25 ± 0.03 | 7.87 ± 0.33 |
| 9e | 0.47 | Not specified |
| 9g | 0.49 | 9.16 |
| 9l | 0.48 | Not specified |
| Celecoxib (Standard) | 0.36 ± 0.023 | Not applicable |
| Zileuton (Standard) | Not applicable | 14.29 ± 0.173 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation.[1][2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final products.[1]
-
Elemental Analysis: Provides confirmation of the elemental composition of the synthesized molecules.[3]
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Thionyl chloride and trifluoroacetic acid are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzhydryl-4-(phenylsulfonyl)piperazine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions to enhance the reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: - Benzenesulfonyl chloride may have hydrolyzed due to moisture.[1][2] - 1-Benzhydrylpiperazine may be of poor quality or degraded. | 1. Reagent Quality Check: - Use freshly opened or properly stored benzenesulfonyl chloride. Consider purification of the sulfonyl chloride if necessary.[2] - Verify the purity of 1-benzhydrylpiperazine via NMR or melting point analysis. |
| 2. Inadequate Reaction Conditions: - Reaction temperature is too low, slowing down the reaction rate significantly. - Insufficient reaction time. | 2. Optimize Reaction Conditions: - While the initial addition is often performed at 0-5°C to control the exothermic reaction, ensure the reaction is allowed to stir at room temperature for a sufficient duration (typically 5-6 hours).[3] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] | |
| 3. Ineffective Base: - The base (e.g., triethylamine) is not effectively scavenging the HCl produced, leading to the protonation of the piperazine nitrogen and halting the reaction. | 3. Base Selection and Stoichiometry: - Use a dry, high-purity tertiary amine base like triethylamine or N,N-Diisopropylethylamine (DIPEA).[3] - Ensure at least a stoichiometric amount of base is used, with some protocols recommending up to 3 equivalents to drive the reaction to completion.[3] | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: - Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.[1][2] - Formation of byproducts from impurities in starting materials. | 1. Minimize Side Reactions: - Conduct the reaction under anhydrous (dry) conditions, using dry solvents and a nitrogen or argon atmosphere to minimize moisture.[3] - Ensure the purity of starting materials before commencing the reaction. |
| 2. Incomplete Reaction: - Unreacted 1-benzhydrylpiperazine remains. | 2. Drive Reaction to Completion: - Increase the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished.[4] | |
| 3. Formation of Bis-sulfonated Piperazine (less common with substituted piperazine): - If piperazine is used as a starting material, reaction at both nitrogen atoms can occur.[5] | 3. Control Stoichiometry: - This is generally not an issue when using 1-benzhydrylpiperazine as it has only one secondary amine available for reaction. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: - Formation of an emulsion during the aqueous extraction can lead to product loss. | 1. Improve Extraction: - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - If necessary, filter the organic layer through a pad of celite or anhydrous sodium sulfate. |
| 2. Product is an Oil or Gummy Solid: - The crude product may not crystallize easily due to impurities. | 2. Effective Purification: - Purify the crude product using column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[3][4] - Recrystallization from a suitable solvent like ethanol can also be employed to obtain a pure, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound and its derivatives?
A1: The reported yields for this reaction vary depending on the specific substrates and reaction conditions used. Generally, yields can range from moderate to excellent, typically between 46% and 90%.[4][6] Below is a table summarizing reported yields for some derivatives.
| Derivative | Yield (%) | Reference |
| 1-Benzhydryl-4-(2-nitrophenylsulfonyl)piperazine | 72 | [6] |
| 1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine | 46 | [6] |
| 1-Benzhydryl-4-(2,4-dinitrophenylsulfonyl)piperazine | 65 | [6] |
| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | 90 | [4] |
| 1-Benzhydryl-4-methanesulfonyl-piperazine | 85 | [3] |
| 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine | 82 | [3] |
Q2: How critical is the reaction temperature for improving the yield?
A2: Temperature control is crucial. The reaction is typically initiated at a low temperature (0-5°C) during the addition of the highly reactive benzenesulfonyl chloride. This helps to control the initial exothermic reaction and minimize the formation of side products. Subsequently, allowing the reaction to proceed at room temperature ensures a sufficient reaction rate to drive the synthesis to completion.[3]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The reaction of 1-benzhydrylpiperazine with benzenesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is added to neutralize this HCl.[3] If the HCl is not neutralized, it will protonate the nitrogen of the starting piperazine, rendering it non-nucleophilic and stopping the reaction. Using a slight excess of a dry, high-purity base is recommended to ensure the reaction proceeds to completion.
Q4: Can I use a different solvent than dichloromethane (DCM)?
A4: Dichloromethane is a commonly used solvent for this reaction due to its inertness and ability to dissolve the reactants.[3] Other anhydrous, non-protic solvents could potentially be used, but their effectiveness would need to be empirically determined. The choice of solvent can influence reaction rates and solubility of reactants and products.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the 1-benzhydrylpiperazine has disappeared or its intensity is significantly reduced.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
1-Benzhydrylpiperazine
-
Benzenesulfonyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Ethyl acetate
-
10% Ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-benzhydrylpiperazine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
Add triethylamine (3.0 eq) to the cooled reaction mixture and stir for 10 minutes.[3]
-
Slowly add benzenesulfonyl chloride (1.0 eq) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with a 10% ammonium chloride solution, followed by a water wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate mixture as the eluent, to obtain the pure this compound.[3][4]
Visualizations
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted piperazines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of substituted piperazines.
Problem 1: Low Yield of Monosubstituted Piperazine
Symptom: The reaction produces a significant amount of disubstituted piperazine or unreacted starting material, resulting in a low yield of the desired monosubstituted product.
Possible Causes and Solutions:
-
Cause: Similar reactivity of the two nitrogen atoms in piperazine leads to competitive disubstitution.
-
Solution 1: Use of Protecting Groups: Employ a protecting group on one of the nitrogen atoms to ensure mono-substitution. The tert-butyloxycarbonyl (Boc) group is a common choice. The reaction sequence involves protection, substitution, and subsequent deprotection.[1][2]
-
Experimental Protocol (Boc Protection):
-
Dissolve piperazine in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) and a base (e.g., triethylamine or sodium bicarbonate).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the N-Boc-piperazine by column chromatography or recrystallization.
-
-
-
Solution 2: Protonation: Utilize piperazine monohydrochloride or monoacetate, where one nitrogen is protonated and thus less nucleophilic. This approach can suppress the formation of disubstituted byproducts.[1]
-
Solution 3: Excess Piperazine: Using a large excess of piperazine can statistically favor monosubstitution. However, this may complicate purification due to the need to remove a large amount of unreacted piperazine.[1]
Troubleshooting Workflow for Low Monosubstitution Yield
Caption: Troubleshooting workflow for low monosubstitution yield.
Problem 2: Difficulty in C-H Functionalization of the Piperazine Ring
Symptom: Attempts to introduce substituents onto the carbon atoms of the piperazine ring result in low yields, side reactions, or no reaction.
Possible Causes and Solutions:
-
Cause: The presence of the second nitrogen atom in the piperazine ring can interfere with catalytic systems that are effective for other cyclic amines like piperidines.[3]
-
Solution 1: Direct α-Lithiation: This method can be used for N-Boc-protected piperazines but often requires cryogenic temperatures (e.g., -78 °C).[3]
-
Solution 2: Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a milder alternative for C-H functionalization, enabling arylation and vinylation of the piperazine ring.[3][4]
-
Experimental Protocol (General Photoredox C-H Arylation):
-
In a reaction vessel, combine the N-protected piperazine, the aryl coupling partner (e.g., a dicyanobenzene), a photocatalyst (e.g., an iridium complex), and a base (e.g., NaOAc).
-
Degas the solvent (e.g., by freeze-pump-thaw cycles) and backfill with an inert gas (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Logical Relationship for C-H Functionalization Strategies
Caption: Strategies for C-H functionalization of piperazines.
Problem 3: Impure Product after Reductive Amination
Symptom: The crude product from a reductive amination reaction is a viscous liquid with broad NMR peaks, indicating the presence of impurities.[5]
Possible Causes and Solutions:
-
Cause 1: Incomplete Imine Formation: The initial formation of the imine or enamine intermediate may be incomplete before the addition of the reducing agent.
-
Solution 1: Stepwise Reaction: First, allow the piperazine and the carbonyl compound to react to form the imine, and monitor its formation. Then, add the reducing agent (e.g., sodium triacetoxyborohydride).
-
Cause 2: Side Reactions with Solvent or Reagents: Prolonged reaction times can lead to side reactions, such as acetylation of the amine by sodium triacetoxyborohydride or reaction with the solvent (e.g., DCM).[5]
-
Solution 2: Optimize Reaction Conditions:
-
Solvent: Consider using a more inert solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) instead of dichloromethane (DCM).[5]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize side product formation.
-
-
Cause 3: Inadequate Workup and Purification: The workup procedure may not effectively remove all byproducts.
-
Solution 3: Acid-Base Extraction: Utilize the basic nature of the piperazine product for purification. After the reaction, perform a basic workup, then extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the pure product into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing monosubstituted piperazines?
A1: The primary challenge is controlling the selectivity between mono- and disubstitution due to the two reactive secondary amine groups.[1] This often leads to a mixture of products, which can be difficult to separate.[1] Strategies to overcome this include the use of protecting groups, protonation of one nitrogen atom, or using a large excess of piperazine.[1][2]
Q2: How can I purify my substituted piperazine derivative effectively?
A2: Purification can be challenging and often requires more than a simple extraction.
-
Column Chromatography: This is a common and effective method for separating closely related piperazine derivatives.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.[1][6]
-
Salt Formation and Washing: For basic piperazine products, forming the hydrochloride salt can facilitate purification by precipitation and washing. The free base can then be regenerated.[5]
Q3: What are the common issues with Buchwald-Hartwig amination for N-arylation of piperazines?
A3: While a powerful method, challenges include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and can be substrate-dependent.[7][8]
-
Insoluble Salt Formation: The reaction produces stoichiometric amounts of an insoluble inorganic salt (e.g., NaBr), which can be problematic in continuous flow setups.[9]
-
Reaction Conditions: The reaction can be sensitive to the base, solvent, and temperature used.[8]
Q4: Are there "greener" or more environmentally friendly methods for synthesizing substituted piperazines?
A4: Yes, there is a growing interest in developing more sustainable synthetic routes.
-
Solvent-Free Reactions: Some Buchwald-Hartwig aminations can be performed using excess piperazine as the solvent, reducing the need for volatile organic compounds.[7]
-
Photoredox Catalysis: This method often uses visible light as an energy source and can proceed under milder conditions than traditional methods.[3][4]
-
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, potentially leading to higher yields, reduced waste, and safer operation.[9]
Quantitative Data Summary
| Synthetic Method | Key Challenge(s) | Typical Yields | Notes |
| Direct N-Alkylation | Over-alkylation (disubstitution) | Variable (can be low for mono-product) | Using excess piperazine or a protecting group improves mono-selectivity.[1][10] |
| Reductive Amination | Product purity, side reactions | Good to excellent | Careful control of reaction conditions and purification is necessary.[5] |
| Buchwald-Hartwig Amination | Catalyst/ligand choice, reaction conditions | Good to excellent (up to 97% reported) | A versatile method for N-arylation.[7][8] |
| C-H Functionalization (Photoredox) | Substrate scope, catalyst cost | Moderate to good | A modern approach for C-substitution under mild conditions.[3][4] |
Synthetic Pathway for Monosubstituted Piperazine via Boc Protection
Caption: Pathway for monosubstitution using a protecting group.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Technical Support Center: Optimizing Nucleophilic Substitution for Benzhydrylpiperazine Synthesis
Welcome to the technical support center for the synthesis of benzhydrylpiperazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the nucleophilic substitution reaction between benzhydryl halides and piperazine, and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of benzhydrylpiperazine?
The synthesis of 1-benzhydrylpiperazine is typically achieved through a nucleophilic substitution reaction. In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide (e.g., benzhydryl chloride or bromide). This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. The reaction is commonly carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: Which benzhydryl halide is a better starting material, chloride or bromide?
Both benzhydryl chloride and bromide can be used as starting materials. Benzhydryl bromide is generally more reactive than benzhydryl chloride, which may lead to faster reaction times. However, benzhydryl chloride is often more readily available and less expensive. The choice of halide may also depend on the specific reaction conditions and the desired reactivity.
Q3: How can I avoid the formation of the di-substituted piperazine byproduct?
A common side reaction is the di-alkylation of piperazine, where two benzhydryl groups attach to both nitrogen atoms. To favor mono-alkylation, a significant excess of piperazine is typically used. This increases the statistical probability that a benzhydryl halide molecule will react with an un-substituted piperazine rather than a mono-substituted one. Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1] After the mono-alkylation, the protecting group can be removed to yield the desired 1-benzhydrylpiperazine.
Q4: What are the most common solvents and bases used for this reaction?
Commonly used solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN), as well as chlorinated solvents like dichloromethane (DCM).[2][3][4] The choice of solvent can influence the reaction rate and solubility of the reactants.
Inorganic bases such as potassium carbonate (K₂CO₃) and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed to scavenge the acid generated during the reaction.[2][3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive starting materials. | - Check the purity of benzhydryl halide and piperazine. Benzhydryl halides can degrade over time. - Ensure piperazine is anhydrous if the reaction is sensitive to moisture. |
| - Inefficient base. | - Use a stronger or more soluble base. Ensure the base is anhydrous if required. - Increase the stoichiometry of the base. | |
| - Low reaction temperature. | - Increase the reaction temperature. Some protocols specify heating to 80°C in DMF.[2][4] | |
| - Insufficient reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | |
| Formation of Di-substituted Byproduct | - Stoichiometry of reactants. | - Use a larger excess of piperazine (e.g., 5-10 equivalents). - Alternatively, use mono-Boc-protected piperazine.[1] |
| Product is Lost During Aqueous Work-up | - Formation of water-soluble piperazine salts. | - During the work-up, the product can be protonated by the acidic byproduct, making it water-soluble. Neutralize the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to a pH of ~9.5 before extraction with an organic solvent.[1] |
| Difficulty in Product Purification | - Presence of unreacted piperazine. | - Wash the organic extract with water or brine to remove excess piperazine. - The product can be purified by column chromatography or crystallization.[4][6] |
| - Oily product that is difficult to crystallize. | - Attempt to form a salt (e.g., hydrochloride salt) of the product, which is often a crystalline solid and can be more easily purified by recrystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Benzhydrylpiperazine Derivatives
| Benzhydryl Halide | Piperazine Derivative | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzhydryl Chloride | Piperazine | K₂CO₃ | DMF | 80°C | Good | [2] |
| 4-Chlorobenzhydryl Chloride | Piperazine | K₂CO₃ | DMF | 80°C | Good | [4] |
| Benzhydryl Chloride | 1-(Substituted sulfonyl)piperazine | Triethylamine | Dichloromethane | 0-5°C to RT | 76-85 | [7] |
| Benzhydryl Chloride | 1-(Substituted benzoyl)piperazine | Triethylamine | Dichloromethane | 0-5°C to RT | 73-90 | [4] |
Note: "Good" indicates a high but unspecified yield as per the source.
Experimental Protocols
General Protocol for the Synthesis of 1-Benzhydrylpiperazine
This protocol is a synthesis of methodologies reported in the literature.[2][3][4]
Materials:
-
Benzhydryl chloride
-
Piperazine (anhydrous)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5-10 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents).
-
To this stirring suspension, add benzhydryl chloride (1 equivalent) dissolved in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC until the benzhydryl chloride spot disappears.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography or crystallization to yield pure 1-benzhydrylpiperazine.
Visualizations
Reaction Mechanism
Caption: Nucleophilic substitution mechanism for benzhydrylpiperazine synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for benzhydrylpiperazine synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzhydryl-4-(phenylsulfonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Benzhydryl-4-(phenylsulfonyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities may include unreacted starting materials such as 1-benzhydrylpiperazine and the corresponding benzenesulfonyl chloride, as well as the triethylamine hydrochloride salt formed as a byproduct during the reaction. Side products from potential side reactions may also be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the fractions collected during column chromatography, and the recrystallized product with a reference standard, you can assess the purity at each stage.
Q3: What are the recommended purification methods for crude this compound?
A3: The two primary and most effective purification strategies are column chromatography and recrystallization.[1][2][3] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound and its derivatives are typically off-white to white crystalline solids.[1][2] The melting point for a similar compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, is reported to be in the range of 160-162°C[3], while 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine has a melting point of 216–218 °C.[1] The melting point of your specific product may vary based on the substituent on the phenylsulfonyl group.
Troubleshooting Guide
Problem 1: My TLC plate shows multiple spots after the reaction.
-
Possible Cause: This indicates the presence of unreacted starting materials, byproducts, or other impurities.
-
Solution:
-
Identify the spots: If possible, run TLC plates with the starting materials as standards to identify which spots correspond to them.
-
Purification: Proceed with column chromatography for complex mixtures with multiple impurities. For simpler cases with one major impurity, recrystallization might be sufficient.
-
Problem 2: The yield of my purified product is very low.
-
Possible Cause:
-
Incomplete reaction.
-
Loss of product during extraction and washing steps.
-
Using an inappropriate solvent system for column chromatography, leading to poor separation or loss of product.
-
Choosing a recrystallization solvent in which the product is too soluble.
-
-
Solution:
-
Optimize Reaction: Ensure the reaction has gone to completion by monitoring with TLC.
-
Extraction: Minimize the number of extraction and washing steps, and ensure proper phase separation to avoid loss of the organic layer.
-
Column Chromatography: Carefully select the eluent system to ensure good separation and recovery.
-
Recrystallization: Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Problem 3: I am unable to get my product to crystallize.
-
Possible Cause:
-
The product may be an oil at room temperature.
-
The presence of impurities is inhibiting crystallization.
-
The solution is not supersaturated.
-
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Remove Impurities: If the product is oily due to impurities, first purify it by column chromatography.
-
Solvent Choice: Ensure you are using an appropriate solvent for recrystallization. If the product is too soluble, try a different solvent or a solvent mixture.
-
Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the product and induce crystallization.
-
Experimental Protocols
Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific product and impurity profile.
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 or 100-200 mesh) in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Common eluents for similar compounds include hexane:ethyl acetate (8:2), chloroform:methanol (9:1), or a gradient of methanol (2-6%) in dichloromethane.[1][2][4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. For similar compounds, rectified spirit (a highly concentrated ethanol) has been used successfully.[3] The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. The cooling process can be further aided by placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Eluent/Solvent | Reported Yield | Reference |
| Column Chromatography | Hexane:Ethyl Acetate (8:2) | 90% | [2] |
| Column Chromatography | Chloroform:Methanol (9:1) | 70% | [4] |
| Column Chromatography | 2-6% Methanol in Dichloromethane | 46-72% | [1] |
| Recrystallization | Rectified Spirit | 75% | [3] |
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of benzhydrylpiperazine sulfonamides in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with benzhydrylpiperazine sulfonamides in various assays.
Frequently Asked Questions (FAQs)
Q1: Why are my benzhydrylpiperazine sulfonamide compounds poorly soluble in aqueous assay buffers?
A1: Benzhydrylpiperazine sulfonamides often exhibit low aqueous solubility due to their molecular structure. The benzhydryl group is large and lipophilic (water-repelling), and the sulfonamide moiety can also contribute to poor solubility depending on its substitution. While the parent piperazine core is highly soluble in water, the addition of these bulky, nonpolar groups significantly reduces the overall water solubility of the molecule.[1]
Q2: What are the common consequences of poor compound solubility in assays?
A2: Poor solubility can lead to several issues that compromise assay data quality and interpretation[2]:
-
Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50/EC50 value.
-
Assay Variability: Compound precipitation can lead to inconsistent results between wells, plates, and experimental runs.
-
False Negatives: A potentially active compound may appear inactive if it does not reach the target at a sufficient concentration.
-
Clogged Liquid Handling Equipment: Precipitated compound can block pipette tips and dispenser nozzles, leading to inaccurate dispensing and equipment malfunction.[3]
Q3: What initial steps can I take to improve the solubility of my compounds?
A3: Start with simple adjustments to your stock solution and assay buffer. Using a co-solvent like DMSO to prepare a high-concentration stock solution is a common starting point. Subsequently, careful dilution into the final aqueous assay buffer is crucial. Additionally, optimizing the pH of the assay buffer can sometimes improve solubility, especially if the compound has ionizable groups.
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a common problem when the final concentration of the compound in the assay buffer exceeds its aqueous solubility. The DMSO keeps the compound soluble at high concentrations, but upon dilution into an aqueous environment, the compound may crash out.
Troubleshooting Workflow
References
Technical Support Center: HPLC Analysis of Piperazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of my piperazine derivative on a standard C18 column?
Piperazine and its derivatives are often hydrophilic and basic compounds.[1] On a traditional reversed-phase C18 column, which separates based on hydrophobicity, these compounds may have limited interaction with the stationary phase, leading to poor retention and elution near the void volume.[2][3]
To improve retention, consider the following:
-
Derivatization: Since piperazine itself is not UV active, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can both improve retention and allow for UV detection.
-
Alternative Columns: Employing specialized columns, such as those with polar-embedded phases or using hydrophilic interaction chromatography (HILIC), can enhance the retention of polar compounds like piperazine derivatives.
-
Ion-Pairing Agents: The use of ion-pairing reagents in the mobile phase can increase the retention of basic analytes on reversed-phase columns.
-
Mobile Phase pH Adjustment: Operating at a lower pH can ensure the full protonation of residual silanol groups on the silica support, minimizing secondary interactions that can affect retention.[4]
Q2: What are the common causes of peak tailing when analyzing piperazine derivatives?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent issue in the HPLC analysis of basic compounds like piperazine derivatives.[4] This phenomenon can compromise resolution and the accuracy of quantification.[5]
The primary causes include:
-
Secondary Interactions: Strong interactions between the basic amine groups of the piperazine derivatives and acidic residual silanol groups on the surface of the silica-based column packing are a major contributor to peak tailing.[4][6][7]
-
Column Overload: Injecting too much sample can lead to peak distortion and tailing.[5]
-
Column Bed Deformation: The formation of a void at the column inlet or a partially blocked inlet frit can disrupt the sample flow path and cause tailing.[4][5]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized for the analyte can lead to peak shape issues.[8]
Q3: How can I troubleshoot and eliminate ghost peaks in my chromatogram?
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the sample.[9] They can interfere with the identification and quantification of analytes.
Common sources and solutions for ghost peaks include:
-
Contaminated Mobile Phase: Impurities in the solvents, especially water, can lead to ghost peaks.[10][11] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.[12][13]
-
System Contamination: Carryover from previous injections or leachables from tubing and solvent bottles can be a source of ghost peaks.[11][14] Thoroughly clean the HPLC system, including the injector and detector cell, between runs.[9][15]
-
Column Contamination: The column itself can be a source of ghost peaks if it has been contaminated from previous analyses.[14] Flushing the column with a strong solvent can help remove contaminants.[8]
-
Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles, which can appear as peaks.[16] Ensure proper degassing of the mobile phase using an inline degasser or other methods.
Q4: My baseline is noisy. What are the likely causes and how can I fix it?
A noisy baseline can significantly impact the sensitivity of the analysis and the accuracy of peak integration.[17]
Potential causes of baseline noise and their solutions are:
-
Detector Issues: A failing lamp or a contaminated detector flow cell can cause baseline noise.[15] Clean the flow cell and check the lamp's performance.
-
Pump Problems: Pulsations from the pump due to worn seals or check valve issues can manifest as a noisy baseline.[15] Regular pump maintenance is crucial.
-
Mobile Phase Issues: Contaminated or poorly mixed mobile phases are a common source of noise.[12][15] Use high-quality solvents, filter the mobile phase, and ensure thorough mixing.
-
Column Contamination: Contaminants slowly eluting from the column can contribute to baseline noise.[17]
Q5: What causes retention time to shift during my analysis of piperazine derivatives?
Consistent retention times are critical for reliable peak identification. Shifts in retention time can occur for several reasons:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[18] Prepare mobile phases carefully and consistently.
-
Fluctuations in Column Temperature: Temperature affects retention time, with a 1°C change potentially altering retention by 1-2%.[18] Using a column oven to maintain a constant temperature is recommended.[19][20]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.[19]
-
Flow Rate Instability: Leaks in the system or pump malfunctions can lead to an unstable flow rate and, consequently, shifting retention times.[20][21]
Troubleshooting Guides
Peak Tailing Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Ghost Peak Identification and Elimination Workflow
Caption: Workflow for identifying and eliminating ghost peaks.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for Piperazine Derivatives
| Parameter | Piperazine | 1-Methylpiperazine | 1-Ethylpiperazine |
| Limit of Detection (LOD) | 30 ppm[22] | 0.008% | 0.005% |
| Limit of Quantification (LOQ) | 90 ppm[22] | 0.03% | 0.02% |
| Linearity (Correlation Coefficient) | > 0.998[22] | - | - |
| Precision (%RSD) | 1.13%[22] | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 100% - 108.06%[22] | 98.5% (at LOQ) | 97.5% (at LOQ) |
Note: Data for 1-Methylpiperazine and 1-Ethylpiperazine is presented as a percentage of the analyte concentration (1000 µg/mL) as per the source.[23]
Experimental Protocols
Example Protocol: HPLC-UV Analysis of Piperazine after Derivatization
This protocol is a summary of a method developed for the determination of piperazine in an active pharmaceutical ingredient (API).[22]
1. Derivatization:
-
React the piperazine-containing sample with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active derivative.
2. Chromatographic Conditions:
-
HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[22]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[22]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 35°C.[22]
-
Injection Volume: 10 µL.[22]
-
Detection Wavelength: 340 nm.[22]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent.
-
Perform the derivatization step as established.
-
Filter the final solution through a 0.45 µm filter before injection.
Example Protocol: GC Analysis of Piperazine and its Derivatives
This protocol summarizes a gas chromatography method for the analysis of piperazine, 1-methylpiperazine, and 1-ethylpiperazine.[23]
1. Chromatographic Conditions:
-
GC System: Agilent 6890 with a flame ionization detector (FID).[23]
-
Column: DB-17 (30 m x 0.53 mm, 1 µm).[23]
-
Carrier Gas: Helium at 2 mL/min.[23]
-
Injector Temperature: 250°C.[23]
-
Detector Temperature: 260°C.[23]
-
Oven Program: 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.[23]
-
Injection Mode: Split (1:5 ratio).[23]
-
Injection Volume: 1.0 µL.[23]
2. Sample Preparation:
-
Dissolve the samples in methanol as the diluent.[23]
References
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. labtech.tn [labtech.tn]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. uhplcs.com [uhplcs.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. jocpr.com [jocpr.com]
- 23. hakon-art.com [hakon-art.com]
Identifying and minimizing side products in piperazine N-sulfonation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-sulfonation of piperazine. Our aim is to help you identify and minimize the formation of unwanted side products, ensuring the efficient synthesis of your target mono-sulfonated piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in piperazine N-sulfonation?
The most prevalent side product is the disubstituted piperazine, piperazine-1,4-disulfonamide. This occurs because piperazine has two reactive secondary amine groups, both of which can react with the sulfonyl chloride. Another potential, though often less significant, side product is the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride reagent, especially in the presence of water.
Q2: How can I minimize the formation of the disubstituted piperazine side product?
Minimizing the formation of the disubstituted byproduct hinges on controlling the reactivity of the second nitrogen atom of piperazine. Several strategies can be employed:
-
Stoichiometry Control: Using a stoichiometric excess of piperazine relative to the sulfonyl chloride can favor mono-sulfonation. However, this may complicate purification. A more common approach is the slow, dropwise addition of the sulfonyl chloride to the piperazine solution to maintain a low concentration of the electrophile.
-
Protonation: The basicity of the two piperazine nitrogens is different. The second nitrogen is less basic after the first has been sulfonated. By controlling the pH of the reaction medium, it is possible to selectively protonate the unreacted piperazine, rendering it less nucleophilic and thus less likely to react a second time. This can be achieved by using piperazine as a salt (e.g., piperazine monohydrochloride).
-
Use of Protecting Groups: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a suitable protecting group (e.g., Boc). The sulfonation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-sulfonated product.
Q3: I am observing a significant amount of sulfonic acid in my reaction mixture. What could be the cause and how can I prevent it?
The presence of sulfonic acid is typically due to the hydrolysis of the sulfonyl chloride reagent. This can be caused by:
-
Presence of Water: Ensure all your reagents and solvents are anhydrous. Drying solvents and using freshly opened reagents is crucial.
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can help minimize this side reaction.
-
Reaction Time: Prolonged reaction times can increase the opportunity for hydrolysis to occur. Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time.
Q4: How can I monitor the progress of my piperazine N-sulfonation reaction and identify the products?
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress and identifying the products. Since piperazine and its simple sulfonated derivatives may lack a strong UV chromophore, derivatization or the use of alternative detection methods might be necessary for accurate quantification.
-
HPLC with UV Detection: If the sulfonyl chloride contains a chromophore (e.g., an aromatic ring), UV detection can be used.
-
HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors are suitable for compounds that lack a UV chromophore.
-
Derivatization: Piperazine and its mono-sulfonated product can be derivatized with a UV-active reagent to enhance detection by UV-HPLC.
Q5: What are the recommended purification methods to separate the mono-sulfonated piperazine from the disubstituted side product?
The separation of mono- and di-sulfonated piperazine can be challenging due to their similar polarities. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method. The choice of eluent system is critical and may require some optimization.
-
Crystallization: If the desired mono-sulfonated product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: The mono-sulfonated product still possesses a basic nitrogen atom, whereas the disubstituted product is not basic. This difference in basicity can be exploited through acid-base extraction to separate the two compounds.
Data Presentation
The following table summarizes the influence of key reaction parameters on the selectivity of piperazine N-sulfonation. The data is a qualitative representation based on established chemical principles, as precise quantitative data is highly dependent on the specific substrates and reaction conditions.
| Parameter | Condition | Expected Outcome on Mono-sulfonation | Rationale |
| Stoichiometry (Piperazine:Sulfonyl Chloride) | > 1:1 | Increased selectivity | Higher concentration of piperazine favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over the mono-sulfonated product. |
| 1:1 | Lower selectivity | Increased probability of the mono-sulfonated product reacting further to form the disubstituted product. | |
| Temperature | Low (e.g., 0 °C) | Increased selectivity | Reduces the rate of the second sulfonation reaction and minimizes hydrolysis of the sulfonyl chloride. |
| High | Lower selectivity | Increases the rate of all reactions, including the formation of the disubstituted product and hydrolysis. | |
| Solvent Polarity | Aprotic, non-polar (e.g., Dichloromethane) | Generally favored | Solubilizes the reagents while minimizing side reactions like hydrolysis. |
| Protic (e.g., Water, Alcohols) | Can lead to hydrolysis | The solvent can react with the sulfonyl chloride. | |
| Rate of Addition of Sulfonyl Chloride | Slow, dropwise | Increased selectivity | Maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic unreacted piperazine. |
| Rapid | Lower selectivity | A high local concentration of sulfonyl chloride can lead to rapid reaction with both piperazine and the mono-sulfonated product. |
Experimental Protocols
Protocol 1: Selective Mono-N-Sulfonation of Piperazine via Slow Addition
This protocol aims to achieve selective mono-sulfonation by controlling the stoichiometry and the rate of addition of the sulfonyl chloride.
Materials:
-
Piperazine
-
Aryl or alkyl sulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve piperazine (2 to 3 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1 equivalent) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the piperazine solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, let the reaction stir at 0 °C for an additional hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-sulfonated piperazine.
Protocol 2: HPLC Analysis of Piperazine N-Sulfonation Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to determine the ratio of starting material, mono-sulfonated product, and di-sulfonated side product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector. If products are not UV-active, an ELSD or CAD detector is recommended.
-
A C18 reversed-phase column is a good starting point for method development.
Mobile Phase (example):
-
A gradient elution is often necessary to separate components with different polarities.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
Procedure:
-
Prepare a standard solution of piperazine and, if available, the expected mono- and di-sulfonated products of known concentrations.
-
Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Develop a gradient method that provides good separation of all components. An example gradient could be: 5% B to 95% B over 20 minutes.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathway for piperazine N-sulfonation.
Caption: Troubleshooting workflow for piperazine N-sulfonation.
Caption: Influence of parameters on reaction selectivity.
Methods to enhance the purity of final benzhydrylpiperazine compounds
Technical Support Center: Benzhydrylpiperazine Compound Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of final benzhydrylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude benzhydrylpiperazine products?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These typically include:
-
Unreacted Starting Materials: Such as benzhydryl chloride or piperazine.[1]
-
By-products from Synthesis: These can include products from over-alkylation or side reactions specific to the synthetic route. For instance, in syntheses starting from benzophenone, residual benzhydrol might be present.[2][3]
-
Acidic or Basic Impurities: Depending on the reagents used, the crude product may contain acidic or basic residues that need to be neutralized and removed.[4][5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Color Impurities: High molecular weight, often polar, by-products can impart color to the final compound.
Q2: What is the best initial purification strategy for a crude benzhydrylpiperazine compound?
A2: An acid-base extraction is an excellent first step for purifying crude benzhydrylpiperazine products.[5] Since benzhydrylpiperazines are basic, this technique effectively separates them from neutral or acidic impurities. The basic compound is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving non-basic impurities in the organic layer. The layers are then separated, and the pH of the aqueous layer is adjusted with a base to precipitate the purified benzhydrylpiperazine.[4][5]
Q3: How can I confirm the purity of my final benzhydrylpiperazine compound?
A3: A combination of analytical techniques is recommended to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6][7] Reverse-phase HPLC is a common choice.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their concentration is significant.[7][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2][9]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N), which should match the calculated values for the pure compound.[2][9]
Q4: My compound has a persistent color. How can I remove it?
A4: Colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, and subsequent filtration removes the charcoal, yielding a decolorized solution from which the pure compound can be crystallized. This should be done with care, as charcoal can also adsorb some of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common purification procedures.
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation / Poor Layer Separation | - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- The pH of the aqueous layer is too close to the pKa of the compound. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.[4] - Dilute the organic layer with more solvent. - Allow the mixture to stand for a longer period. |
| Low Recovery of Final Product | - Incomplete extraction from the organic layer.- Incomplete precipitation after basification.- Product is partially soluble in the aqueous layer even after basification. | - Perform multiple extractions with the acidic solution to ensure all the basic product is transferred to the aqueous phase.- Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperazine nitrogen completely.[10] - After precipitation, cool the mixture in an ice bath to minimize solubility.- If the product remains in the aqueous phase, perform a back-extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Product Precipitates During Acidic Extraction | - The hydrochloride salt of the benzhydrylpiperazine compound is insoluble in the aqueous/organic system. | - Add more water to the aqueous layer to dissolve the salt.- Add a co-solvent like methanol or ethanol to the mixture to increase the solubility of the hydrochloride salt. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that inhibit crystallization. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then allow to cool slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then cool again.- Place the solution in an ice bath or freezer to further reduce solubility.- Add a less-polar "anti-solvent" dropwise until the solution becomes slightly turbid, then allow it to stand. Common solvent/anti-solvent pairs include ethanol/water and hexane/ethyl acetate.[11] |
| Purity Does Not Improve Significantly | - The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both are either very soluble or poorly soluble).- Impurities are co-crystallizing with the product. | - Select a different recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.- Perform a second recrystallization. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Streaking or Overlapping Bands) | - The column was improperly packed.- The initial band of material applied to the column was too wide.- The chosen eluent system is not optimal. | - Ensure the silica gel is packed uniformly without air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the column in a narrow band.- Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to achieve good separation.[9] |
| Compound is Stuck on the Column (Rf = 0) | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a small percentage of methanol or triethylamine (to suppress interaction with acidic silica) may be needed.[3][9] |
| All Compounds Run with the Solvent Front (Rf ≈ 1) | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed for the purification of a crude benzhydrylpiperazine product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 30 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with 30 mL portions of 1 M HCl, combining all aqueous extracts. This ensures the complete transfer of the basic product.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with water, dried over anhydrous sodium sulfate, and evaporated to recover any non-basic compounds if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated sodium bicarbonate solution) dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The purified benzhydrylpiperazine product should precipitate as a solid.[4][10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven to a constant weight.
Protocol 2: Standard Recrystallization
This protocol describes the purification of a solid benzhydrylpiperazine compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see table below). The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to remove all traces of solvent.
Table 1: Common Recrystallization Solvents for Benzhydrylpiperazine Derivatives
| Solvent/System | Application Notes | Reference |
| Ethanol/n-Heptane | Used for crystallizing the final product after synthesis. | [11] |
| Ethanol/Hexane | Effective for purifying reaction intermediates and final products. | [11] |
| Ethanol | A common solvent for recrystallizing the final solid products. | [7] |
| n-Pentane/Diethyl Ether | Used for triturating or washing the solid after column chromatography to induce crystallization and remove highly non-polar impurities. | [3][9] |
Protocol 3: Flash Column Chromatography
This protocol is for separating compounds with different polarities.
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives the target compound an Rf value between 0.2 and 0.4. A common starting point for benzhydrylpiperazine derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][7]
-
Column Packing: Pack a glass column with silica gel using the "slurry method" for best results. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 2: Example Column Chromatography Conditions for Benzhydrylpiperazine Derivatives
| Stationary Phase | Eluent System | Application | Reference |
| Silica Gel (100-200 mesh) | 2-6% Methanol in Dichloromethane | Purification of nitrobenzenesulfonamide hybrids of benzhydrylpiperazine. | [3][9] |
| Silica Gel | Hexane:Ethyl Acetate (8:2) | Purification of 1-benzhydryl-sulfonyl-piperazine derivatives. | [2] |
| Silica Gel | n-Hexane/Ethyl Acetate | Purification of oxadiazole derivatives of benzhydrylpiperazine. | [7] |
Visualized Workflows
Caption: Decision tree for selecting a purification method.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Assessing and improving the stability of 1-Benzhydryl-4-(phenylsulfonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzhydryl-4-(phenylsulfonyl)piperazine. The information provided is based on general chemical principles and established methodologies for stability assessment.
Troubleshooting Guide
Users may encounter several issues during the handling, storage, and analysis of this compound. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | Impurities from synthesis or contamination of the starting material. | Verify the purity of the starting material using a Certificate of Analysis. If necessary, purify the compound using techniques like recrystallization or column chromatography. |
| Degradation during sample preparation (e.g., exposure to harsh light or elevated temperature). | Prepare samples under controlled conditions. Use amber vials to protect from light and avoid heating solutions unless necessary. Prepare samples fresh before analysis. | |
| Loss of compound potency over time during storage. | Inappropriate storage conditions leading to degradation. | Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically cool and dry).[1][2] Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Incompatibility with storage container material. | Use high-quality, inert storage containers such as amber glass vials with PTFE-lined caps. | |
| Appearance of new peaks in HPLC during a stability study. | Degradation of the compound under the tested stress conditions (hydrolysis, oxidation, photolysis, or thermal stress). | This is an expected outcome of forced degradation studies. The goal is to identify and characterize these new peaks as degradation products. |
| Interaction with excipients or formulation components. | Conduct compatibility studies with individual excipients to identify any interactions. | |
| Inconsistent analytical results between different batches. | Variation in the purity or impurity profile of different batches. | Perform a thorough characterization of each new batch, including purity determination and impurity profiling. |
| Inconsistent sample handling and preparation procedures. | Standardize all analytical procedures and ensure all personnel are following the same protocol. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate HPLC method parameters (e.g., mobile phase, column, temperature). | Develop and validate a stability-indicating HPLC method specifically for this compound. This may involve screening different columns, mobile phases, and gradient conditions to achieve optimal separation of the parent compound from its potential degradation products. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if performance deteriorates. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from light and moisture.[1][2] It is recommended to store it in a tightly sealed, inert container, such as an amber glass vial with a PTFE-lined cap. For extended storage, consider keeping it in a desiccator and under an inert atmosphere.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, which could lead to the formation of N-oxides, ring-opened products, or other oxidized species such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.
-
Hydrolytic Degradation: The sulfonamide group is generally stable to hydrolysis, especially under neutral to basic conditions.[1][3] However, under strongly acidic conditions, cleavage of the S-N bond to form benzenesulfonic acid and 1-benzhydrylpiperazine is a possibility.
-
Photodegradation: Sulfonamides can be susceptible to photodegradation.[2] Exposure to UV or visible light may lead to the formation of colored degradants.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The piperazine ring can undergo ring-opening reactions.[4]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities. The general steps for developing such a method are:
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Development: Use the stressed samples to develop an HPLC method. Key parameters to optimize include:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection is typically used. Determine the optimal wavelength for detecting the parent compound and its degradation products.
-
Gradient Elution: A gradient elution is often necessary to separate all components with good resolution.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: What are the expected degradation products I should look for?
-
From Phenylsulfonyl Moiety Cleavage: Benzenesulfonic acid and 1-benzhydrylpiperazine.
-
From Benzhydryl Group Cleavage: 4-(phenylsulfonyl)piperazine and benzhydrol or benzophenone.
-
From Piperazine Ring Oxidation: N-oxide derivatives or ring-opened products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analysis: Analyze the stressed samples by a suitable analytical technique, such as HPLC, to observe the extent of degradation and the formation of new peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Initial HPLC Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more retained components. A typical starting gradient could be 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (this should be optimized based on the UV spectrum of the compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Ensure the method is specific for the parent compound (peak purity analysis).
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Scaling Up the Production of 1-Benzhydryl-4-(phenylsulfonyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 1-Benzhydryl-4-(phenylsulfonyl)piperazine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction. This involves reacting 1-benzhydrylpiperazine with benzenesulfonyl chloride in the presence of a base.[1][2][3] The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]
Q2: What are the critical starting materials and what should I look out for?
A2: The key starting materials are 1-benzhydrylpiperazine and benzenesulfonyl chloride.
-
1-Benzhydrylpiperazine: The purity of this starting material is crucial. The presence of residual piperazine can lead to the formation of a disulfonylated byproduct. Ensure the material is free from significant levels of piperazine and other related impurities.
-
Benzenesulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not participate in the desired reaction.[5] It is also a corrosive chemical and should be handled with appropriate safety precautions.[6][7] A potential impurity from its own synthesis is diphenylsulfone.[5]
Q3: Which solvents and bases are typically recommended for this reaction?
A3:
-
Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice for laboratory-scale synthesis.[2][3] For larger-scale production, other solvents like toluene or methyl isobutyl ketone might be considered.[8]
-
Bases: Tertiary amines, such as triethylamine, are frequently used as they are effective HCl scavengers and are easily removed during workup.[2][3] Inorganic bases like potassium carbonate can also be employed, particularly when using solvents like dimethylformamide (DMF).[2][9]
Q4: What are the typical reaction conditions?
A4: The reaction is often initiated at a reduced temperature (e.g., 0-5 °C) during the addition of the benzenesulfonyl chloride to control the initial exotherm.[3] After the addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until completion.[3]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the disappearance of the starting materials (1-benzhydrylpiperazine) and the formation of the product.[3] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[][11][12]
Q6: What are the primary safety concerns when scaling up this process?
A6:
-
Benzenesulfonyl Chloride: It is corrosive and reacts with water, releasing toxic and corrosive fumes.[6][7] Ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Avoid inhalation of vapors.[7]
-
Exothermic Reaction: The reaction between benzenesulfonyl chloride and amines can be exothermic. On a large scale, the rate of addition of the sulfonyl chloride must be carefully controlled to manage the heat generated and prevent a runaway reaction.[7][13] A vessel with adequate cooling capacity is essential.
-
Solvent Hazards: The chosen solvent will have its own set of hazards (e.g., flammability, toxicity) that need to be managed according to its Safety Data Sheet (SDS).
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction by TLC or HPLC to confirm the consumption of starting material. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure the stoichiometry of the reactants is correct; a slight excess of the amine or sulfonyl chloride may be necessary. |
| Hydrolysis of Benzenesulfonyl Chloride | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Add the benzenesulfonyl chloride to the reaction mixture under an inert atmosphere (e.g., nitrogen) to minimize exposure to atmospheric moisture. |
| Poor Quality Starting Materials | - Verify the purity of 1-benzhydrylpiperazine and benzenesulfonyl chloride using appropriate analytical techniques (e.g., NMR, GC, titration). - Impurities in the starting amine can lead to side reactions. |
| Product Loss During Workup/Purification | - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. - If purifying by crystallization, perform solubility studies to choose an appropriate solvent system and optimize the cooling profile to maximize recovery. |
Issue 2: Product Purity Issues (e.g., discoloration, presence of impurities)
| Potential Cause | Troubleshooting Step |
| Formation of Side Products | - Disulfonated Piperazine: This can occur if there is piperazine impurity in the 1-benzhydrylpiperazine starting material. Use a purer grade of starting material. - Benzenesulfonic Acid: Results from the hydrolysis of benzenesulfonyl chloride. Can be removed with a basic wash (e.g., sodium bicarbonate solution) during workup. |
| Residual Starting Materials or Reagents | - Ensure the reaction goes to completion. - Optimize the washing steps during workup to remove the base (e.g., triethylamine) and any unreacted starting materials. - If triethylamine hydrochloride salt precipitates, it can be removed by filtration or a water wash. |
| Difficult Crystallization | - If the crude product is an oil or difficult to crystallize, purification by column chromatography may be necessary before a final crystallization step.[14] - Conduct solubility screening to find an optimal solvent or solvent mixture for recrystallization. Seeding with a small crystal of pure product can help induce crystallization.[] |
| Color Formation | - Discoloration can result from impurities or degradation. Treatment of the solution with activated carbon before filtration and crystallization may help remove colored impurities. |
Issue 3: Scale-Up Challenges
| Potential Cause | Troubleshooting Step |
| Poor Heat Management (Exotherm) | - On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. - Add the benzenesulfonyl chloride slowly and monitor the internal temperature closely. - Ensure the reactor's cooling system is adequate for the scale and the expected heat of reaction.[13] |
| Inefficient Mixing | - Inadequate mixing can lead to localized "hot spots" and areas of high concentration, potentially increasing side product formation.[11] - Ensure the agitator design and speed are appropriate for the vessel size and reaction mass to maintain a homogeneous mixture.[11] |
| Solid Handling and Filtration | - If the product precipitates directly from the reaction mixture, ensure the slurry is stirrable. - For filtration, the crystal size and shape are important. Poor crystallization can lead to slow filtration.[][12] Optimize crystallization conditions to obtain easily filterable crystals. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Production Scale |
| Solvent | Dichloromethane (DCM) | Toluene, Ethyl Acetate, or other suitable process solvent |
| Base | Triethylamine | Triethylamine, Potassium Carbonate |
| Reactant Ratio | 1-benzhydrylpiperazine: 1.0 eq Benzenesulfonyl chloride: 1.0 - 1.1 eq Base: 1.2 - 1.5 eq | Optimized based on process development studies, often near stoichiometric to minimize waste. |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0-10 °C, then reaction at 20-30 °C (or as optimized) |
| Typical Yield | 75-95% (crude) | >85% (isolated) |
| Purification | Column Chromatography, Recrystallization[14] | Recrystallization, Slurrying in a suitable solvent[15] |
Table 2: Analytical Data for this compound and Related Compounds
| Compound | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) |
| This compound | 392.53 | ~159[16] | ~7.7-7.8 (m, Ar-H of sulfonyl), ~7.1-7.4 (m, Ar-H of benzhydryl), ~4.3 (s, 1H, -CH), ~3.0-3.3 (m, 4H, piperazine), ~2.4-2.6 (m, 4H, piperazine) |
| 1-Benzhydrylpiperazine | 252.36 | 89-92 | Signals for benzhydryl and piperazine protons; NH proton will be present. |
| Benzenesulfonyl chloride | 176.62 | 14.5 | Aromatic protons. |
| Benzenesulfonic acid | 158.18 | 53 (anhydrous) | Aromatic protons; acidic proton. |
Note: NMR data is estimated based on closely related structures and general chemical shift principles. Actual values may vary.[17]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-benzhydrylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of amine).
-
Addition of Base: Add triethylamine (1.3 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Workup: Once the reaction is complete, add water to the flask. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.[14]
Visualizations
Chemical Synthesis Pathway
References
- 1. becht.com [becht.com]
- 2. ijpsr.com [ijpsr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mxdprocess.com [mxdprocess.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 12. microporetech.com [microporetech.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 1-Benzhydryl-4-(phenylsulfonyl)piperazine to other COX inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Efficacy of Benzhydrylpiperazine Derivatives as COX Inhibitors
A recent study on benzhydrylpiperazine-based compounds has demonstrated their potential as dual COX-2/5-LOX inhibitors. The data from this study allows for a comparison with well-known COX inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) and COX-2 selectivity of a promising benzhydrylpiperazine derivative, designated as Compound 9d in the source literature, compared to the non-selective NSAID Indomethacin and the COX-2 selective inhibitor Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Compound 9d (Benzhydrylpiperazine derivative) | 33.4 | 0.25 | 133.6 |
| Celecoxib | 29.5 | 0.36 | 81.9 |
| Indomethacin | 0.83 | 0.91 | 0.91 |
Data Interpretation: A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1. The data reveals that the benzhydrylpiperazine derivative Compound 9d not only exhibits potent COX-2 inhibition, comparable to Celecoxib, but also demonstrates a superior COX-2 selectivity profile.
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, a standard method for evaluating the efficacy of potential COX inhibitors.
In Vitro COX Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer to the desired concentration.
-
Compound Preparation: The test compounds and reference inhibitors are serially diluted to a range of concentrations.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Incubation: The diluted test compounds or reference inhibitors are added to the appropriate wells and incubated with the enzyme for a specified period (e.g., 15 minutes at room temperature) to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), the reaction is stopped by adding a quenching agent (e.g., a strong acid).
-
Detection: The amount of prostaglandin produced is quantified using a suitable detection method. For example, in a colorimetric assay, the peroxidase activity of COX is measured by monitoring the absorbance of a chromogenic substrate.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of COX inhibition and the process of drug discovery, the following diagrams are provided.
Caption: Simplified signaling pathway of COX-1 and COX-2 in prostaglandin synthesis.
Caption: General experimental workflow for the screening and development of COX inhibitors.
Conclusion
While 1-Benzhydryl-4-(phenylsulfonyl)piperazine itself has not been extensively profiled as a COX inhibitor, the broader class of benzhydrylpiperazine derivatives shows significant promise. The high potency and COX-2 selectivity of compounds like the cited "Compound 9d" suggest that this chemical scaffold is a valuable starting point for the development of next-generation anti-inflammatory drugs. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of this class of compounds.
A Comparative Analysis of Sulfonylating Agents for 1-Benzhydrylpiperazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of novel derivatives of 1-benzhydrylpiperazine, a scaffold of significant interest in medicinal chemistry. This guide provides a comparative analysis of various sulfonylating agents, summarizing their performance based on reported experimental data and offering detailed experimental protocols.
The sulfonylation of the secondary amine in 1-benzhydrylpiperazine is a common synthetic transformation to produce a diverse range of compounds with potential biological activities. The choice of the sulfonylating agent can significantly impact the reaction yield, purity of the product, and the overall efficiency of the synthesis. This guide aims to assist researchers in making an informed decision by comparing several commonly used sulfonyl chlorides.
Performance of Sulfonylating Agents: A Quantitative Comparison
The following table summarizes the reported yields for the reaction of various sulfonylating agents with 1-benzhydrylpiperazine under typical reaction conditions.
| Sulfonylating Agent | Structure | Reported Yield (%) | Reference |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 85 | [1] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 80 | [2] |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | 82 | [3] |
| 2-Nitrobenzenesulfonyl Chloride | O₂NC₆H₄SO₂Cl | 72-78 | [4] |
| 3-Nitrobenzenesulfonyl Chloride | O₂NC₆H₄SO₂Cl | 70 | |
| 4-Nitrobenzenesulfonyl Chloride | O₂NC₆H₄SO₂Cl | 46-75 | [4] |
| 4-Chlorobenzenesulfonyl Chloride | ClC₆H₄SO₂Cl | 76-80 | [3] |
| 4-tert-Butylbenzenesulfonyl Chloride | (CH₃)₃CC₆H₄SO₂Cl | 84-90 | [3] |
| 2,4-Dinitrobenzenesulfonyl Chloride | (O₂N)₂C₆H₃SO₂Cl | 65 | [4] |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Not Reported* |
*Dansyl chloride is predominantly utilized for the fluorescent derivatization of piperazines for analytical purposes, and its use in preparative scale synthesis with 1-benzhydrylpiperazine with reported yields is not well-documented in the reviewed literature.
Experimental Protocols
The following is a general, representative experimental protocol for the sulfonylation of 1-benzhydrylpiperazine based on methodologies recurrently reported in the literature.[1][2][3][4] Researchers should note that specific reaction times, temperatures, and purification methods may require optimization for each sulfonylating agent.
General Procedure for the Sulfonylation of 1-Benzhydrylpiperazine:
-
Dissolution: Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.
-
Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add the desired sulfonyl chloride (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with water, a mild acidic solution (e.g., 5% HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-sulfonylated 1-benzhydrylpiperazine derivative.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonylated 1-benzhydrylpiperazine derivatives.
Caption: General synthetic workflow for the sulfonylation of 1-benzhydrylpiperazine.
Logical Framework for Selecting a Sulfonylating Agent
The choice of a sulfonylating agent often depends on the desired electronic properties of the final compound and the required reactivity. The following flowchart provides a logical framework for this selection process.
Caption: A decision-making flowchart for selecting a suitable sulfonylating agent.
References
Comparative Efficacy of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Analogues in Oncology Research
A detailed analysis of the anti-proliferative and anti-angiogenic properties of novel 1-benzhydryl-4-(phenylsulfonyl)piperazine analogues reveals promising candidates for further oncological investigation. This guide synthesizes available preclinical data, offering a comparative overview of their efficacy, supported by detailed experimental protocols and an illustrative representation of their synthetic pathway.
Researchers have synthesized and evaluated a series of this compound derivatives, demonstrating their potential as inhibitors of tumor growth and angiogenesis.[1] These compounds, characterized by a common 1-benzhydrylpiperazine core linked to a substituted phenylsulfonyl moiety, have been assessed for their ability to inhibit cancer cell proliferation and suppress the formation of new blood vessels, a critical process for tumor expansion.
Quantitative Efficacy Analysis
The anti-proliferative and anti-tumor activities of several analogues have been quantified in various preclinical models. The data presented below summarizes the key findings from in vitro and in vivo studies, providing a basis for direct comparison of the tested compounds.
In Vitro Anti-proliferative Activity
A study evaluating the efficacy of five analogues against the MDA-MB-231 human breast cancer cell line identified compound 7d as a significant inhibitor of cell proliferation.[2] The inhibitory activity of the compounds was ranked in the following order: 7d > 7e > 7b > 7a > 7c.[2]
| Compound ID | R Group (Substitution on Phenylsulfonyl Ring) | Cell Line | Assay | Endpoint | Result | Reference |
| 7a | H | MDA-MB-231 | MTS Assay | % Inhibition | - | [2] |
| 7b | -CH3 | MDA-MB-231 | MTS Assay | % Inhibition | 10 ± 0.0086% | [2] |
| 7c | -Cl | MDA-MB-231 | MTS Assay | % Inhibition | 1 ± 0.8673% | [2] |
| 7d | -C(CH3)3 (tert-Butyl) | MDA-MB-231 | MTS Assay | % Inhibition | Significant | [2] |
| 7e | -N(CH3)2 | MDA-MB-231 | MTS Assay | % Inhibition | - | [2] |
Note: Specific percentage inhibition for 7a, 7d, and 7e were not explicitly provided in the source material, though 7d was highlighted for its significant activity.
In Vivo Anti-tumor and Anti-angiogenic Activity
In an in vivo study using an Ehrlich ascites tumor (EAT) model in mice, a series of analogues designated 3a-e demonstrated the ability to inhibit tumor growth and increase the median survival time of the animals.[1] Compound 3e was identified as the most potent derivative, exhibiting the highest tumor inhibitory and anti-angiogenic effects.[1] The anti-angiogenic properties were confirmed in both the tumor-bearing mice peritoneum and the chorioallantoic membrane (CAM) model.[1]
| Compound ID | R Group | Model | Key Findings | Reference |
| 3a-e | Various sulfonyl chlorides | Ehrlich Ascites Tumor (EAT) in mice | - Inhibition of EAT cell growth- Increased Median Survival Time (MST)- Reduction in EAT cell number and ascites formation- Suppression of blood vessel formation | [1] |
| 3e | Not specified | Ehrlich Ascites Tumor (EAT) in mice | Highest tumor inhibitory and anti-angiogenic effects | [1] |
Experimental Protocols
The following methodologies were employed in the evaluation of the this compound analogues.
Synthesis of this compound Analogues
The general synthetic procedure involves a nucleophilic substitution reaction.[1][2]
-
Preparation of 1-Benzhydrylpiperazine: This key intermediate is prepared from benzophenone. The synthesis involves the reduction of benzophenone, followed by reaction with piperazine.[2]
-
Nucleophilic Substitution: 1-Benzhydrylpiperazine is then reacted with various substituted sulfonyl chlorides in the presence of a suitable solvent.[1][2]
-
Characterization: The final products are purified and characterized using techniques such as 1H NMR, Liquid Chromatography-Mass Spectrometry (LC/MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]
// Nodes Benzophenone [label="Benzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzhydrol [label="Benzhydrol", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzhydryl_Chloride [label="Benzhydryl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="1-Benzhydrylpiperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonyl_Chloride [label="R-SO2Cl\n(Substituted Phenylsulfonyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound\nAnalogue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Benzophenone -> Benzhydrol [label="Reduction\n(e.g., NaBH4)"]; Benzhydrol -> Benzhydryl_Chloride [label="Chlorination\n(e.g., SOCl2)"]; Benzhydryl_Chloride -> Intermediate [label="Substitution"]; Piperazine -> Intermediate; Intermediate -> Final_Product [label="Nucleophilic Substitution"]; Sulfonyl_Chloride -> Final_Product; }
References
Translating In Vitro Anticancer Potential to In Vivo Efficacy: A Comparative Guide on 1-Benzhydryl-4-(phenylsulfonyl)piperazine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential anticancer compound from a promising in vitro result to a successful in vivo model is a critical and often challenging phase in drug development. This guide provides a comparative analysis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its derivatives, alongside established histone deacetylase (HDAC) inhibitors, to illuminate the complexities of translating laboratory findings into preclinical models. We will delve into available experimental data, detailed methodologies, and visual workflows to offer a comprehensive resource for researchers in oncology.
Introduction: The In Vitro to In Vivo Bridge
The discordance between in vitro activity and in vivo efficacy is a well-documented hurdle in oncology research. While in vitro assays provide crucial initial data on a compound's cytotoxic or cytostatic effects on cancer cell lines, they often do not fully recapitulate the complex microenvironment of a tumor within a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor heterogeneity, and the host's immune response all play a significant role in determining a drug's ultimate therapeutic effect. This guide aims to provide a framework for understanding these translational challenges by comparing a novel compound class with clinically relevant alternatives.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound derivatives and alternative HDAC inhibitors. It is important to note that a direct comparison is challenging due to the limited publicly available data that directly links in vitro IC50 values with in vivo efficacy for the same this compound derivative.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound Derivative | Cell Line | Assay Type | GI50 (µM) |
| 1-[(4-chlorophenyl)sulfonyl]-4-benzhydrylpiperazine | HUH-7 (Hepatocellular Carcinoma) | SRB Assay | >100 |
| MCF-7 (Breast Cancer) | SRB Assay | 28.3 | |
| HCT-116 (Colorectal Carcinoma) | SRB Assay | >100 | |
| 1-[(4-methylphenyl)sulfonyl]-4-benzhydrylpiperazine | HUH-7 (Hepatocellular Carcinoma) | SRB Assay | >100 |
| MCF-7 (Breast Cancer) | SRB Assay | 45.8 | |
| HCT-116 (Colorectal Carcinoma) | SRB Assay | >100 |
Data extrapolated from a study on various benzhydrylpiperazine derivatives. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: In Vivo Antitumor Activity of 1-Benzhydryl-sulfonyl-piperazine Derivatives in Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Compound Derivative | Dose | % Increase in Lifespan (ILS) |
| 3e (unspecified sulfonyl substitution) | 10 mg/kg | 85.2 |
| 3a (unspecified sulfonyl substitution) | 10 mg/kg | 57.4 |
| 3b (unspecified sulfonyl substitution) | 10 mg/kg | 66.6 |
| 3c (unspecified sulfonyl substitution) | 10 mg/kg | 70.3 |
| 3d (unspecified sulfonyl substitution) | 10 mg/kg | 77.7 |
This study demonstrates in vivo activity but does not provide corresponding in vitro data for these specific derivatives, highlighting a common gap in translational research.[1]
Table 3: Comparative In Vitro and In Vivo Data for Alternative HDAC Inhibitors in Breast Cancer Models
| Compound | Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| Vorinostat | MDA-MB-231, MCF-7 | ~2.5 - 5 | MDA-MB-231 Xenograft | Significant tumor growth inhibition[2] |
| Entinostat | BT474, SUM190 | ~0.5 - 1 | BT474 & SUM190 Xenografts | Significant tumor shrinkage and growth inhibition[3][4] |
| Chidamide | MCF-7, T47D | 0.02 - 0.025 | MCF-7 Xenograft | Decreased tumor weight and volume[5] |
| HCC1937-FR (Resistant) | >10 (single agent) | HCC1937-FR Xenograft | Combination with fluzoparib significantly inhibited tumor growth[6][7] |
This comparative data underscores that while derivatives of this compound show promise, the publicly available data for clinically evaluated HDAC inhibitors provides a more complete picture of the translation from in vitro potency to in vivo activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the compounds discussed.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma (EAC) Mouse Model
The EAC model is a rapidly growing transplantable tumor model used to screen potential anticancer agents.
-
Animal Model: Use Swiss albino mice (20-25 g).
-
Tumor Inoculation: Inject 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.
-
Compound Administration: 24 hours after tumor inoculation, administer the test compound i.p. daily for a specified period (e.g., 9 days). A control group should receive the vehicle.
-
Monitoring: Monitor the mice daily for changes in body weight and survival.
-
Data Collection:
-
Mean Survival Time (MST): Calculate the MST for each group.
-
Percentage Increase in Lifespan (%ILS): Calculate using the formula: [%ILS = ((MST of treated group / MST of control group) - 1) x 100].
-
Tumor Volume/Cell Count: At the end of the experiment, collect the ascitic fluid and measure the volume and/or count the number of viable tumor cells.
-
In Vivo Anti-Angiogenesis: Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a carrier of choice soaked with the test compound onto the CAM. A control group should receive the vehicle.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the formation of new blood vessels around the application site. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the vessel density in a defined area using image analysis software.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chidamide enhances cytotoxicity of doxorubicin by promoting autophagy and apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chidamide Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 7. Chidamide Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Benzhydryl-4-(phenylsulfonyl)piperazine Against Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 1-Benzhydryl-4-(phenylsulfonyl)piperazine with standard-of-care chemotherapeutic agents. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating its potential as an anticancer agent.
Comparative Anticancer Activity
The in vitro efficacy of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. This section summarizes the available quantitative data, comparing its activity with established anticancer drugs used for breast, hepatocellular, and colon cancers.
Data Presentation
The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound derivatives and standard anticancer drugs against various cancer cell lines. Lower values indicate higher potency.
Table 1: In Vitro Activity Against Breast Cancer (MDA-MB-231 Cells)
| Compound | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-Benzhydryl-piperazine derivative | MTT | 5.42 | [1] |
| Doxorubicin | MTT | 1.0 | [2] |
| Doxorubicin | SRB | 6.602 | [3] |
| Doxorubicin | MTT | ~1.38 (as free DOX) | [4] |
Table 2: In Vitro Activity Against Hepatocellular Carcinoma (HUH-7 Cells)
| Compound | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivative | SRB | Variable | [4] |
| Sorafenib | CyQUANT | 11.03 (mean) | |
| Sorafenib | MTT | 5.35 | [5] |
| Sorafenib | MTT | 3.5 (at 72h) | [6] |
Table 3: In Vitro Activity Against Colon Cancer (HCT-116 Cells)
| Compound | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivative | SRB | Variable | [4] |
| 5-Fluorouracil | MTT | 19.87 | [7] |
| 5-Fluorouracil | MTT | 23.41 | [8] |
| 5-Fluorouracil (in TLR4 WT expressing cells) | MTT | 10 µg/mL (~76.9 µM) | [9] |
Table 4: In Vitro Activity of a Potential Comparator (Gefitinib) Against A549 Lung Cancer Cells
| Compound | Assay Type | IC50 (µM) | Reference |
| Gefitinib | MTT | 10 | [10] |
| Gefitinib | MTT | ~18.46 | |
| Gefitinib (in gefitinib-resistant A549GR) | MTT | 51.0 |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on standard laboratory procedures.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11] Incubate the plate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking.[11] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Cell Fixation: After treatment, gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Staining: Wash the plates four times with slow-running tap water and allow them to air-dry.[13] Add 50-100 µL of 0.04% or 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[13][14]
-
Washing: After staining, quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[13]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes and measure the absorbance at 510 nm in a microplate reader.[13]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, literature on similar benzhydrylpiperazine derivatives suggests a potential for interaction with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[15] Its aberrant activation is a hallmark of many cancers. The binding of ligands like EGF to EGFR triggers a cascade of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[5]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening
The general workflow for evaluating the anticancer activity of a compound using cell-based assays is depicted below.
Caption: General workflow for cytotoxicity assays.
References
- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cytotoxic activities of some novel benzhydrylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility: A Comparative Guide to 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its Alternatives in Cancer Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine, a compound of interest in cancer research, alongside established alternatives. By presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to facilitate informed decisions in experimental design and ensure the consistency of research outcomes.
Executive Summary
This compound and its derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines. This guide focuses on their performance in inducing apoptosis, a form of programmed cell death crucial for anti-cancer therapies. To provide a robust framework for reproducibility, we compare a representative derivative, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, with two well-characterized compounds used in apoptosis research: Doxorubicin, a widely used chemotherapeutic agent that induces apoptosis, and Z-VAD-FMK, a pan-caspase inhibitor used to block apoptotic pathways.
The comparative data presented herein focuses on the MDA-MB-231 human breast cancer cell line, a common model in cancer research. This guide provides a quantitative comparison of cytotoxicity, detailed experimental protocols for assessing cell viability and apoptosis, and a visual representation of the apoptotic signaling pathway.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic effects of 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine and Doxorubicin on the MDA-MB-231 cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that the IC50 values presented are derived from different studies and may be subject to inter-laboratory variability. For the most accurate comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.
| Compound | Cell Line | IC50 Value | Reference |
| 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine | MDA-MB-231 | Significant inhibitory activity reported | [1] |
| Doxorubicin | MDA-MB-231 | 1.65 ± 0.23 µg/mL | [2] |
| Doxorubicin | MDA-MB-231 | 6602 nM (approximately 3.6 µg/mL) | [3] |
| Doxorubicin | MDA-MB-231 | 1.38 µg/mL | |
| Doxorubicin | MDA-MB-231 | 0.69 µM (approximately 0.38 µg/mL) | [4] |
Z-VAD-FMK is a pan-caspase inhibitor and is not typically evaluated for its cytotoxic IC50. Instead, it is used at concentrations known to effectively inhibit apoptosis. In MDA-MB-231 cells, a concentration of 20 µM is commonly used to inhibit caspase-dependent apoptosis.[5][6][7][8]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
96-well plates
-
Test compounds (this compound derivative, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
MDA-MB-231 cells treated with test compounds
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT (Dithiothreitol)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in MDA-MB-231 cells by treating with the test compounds for the desired time.
-
Collect the cells (both adherent and floating) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[9][10][11][12]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[11][12]
-
Transfer the supernatant to a fresh tube. This is the cytosolic extract.
-
Determine the protein concentration of the extract.
-
In a 96-well plate, add 50-200 µg of protein extract per well and adjust the volume to 50 µL with cell lysis buffer.[9][10][11][12]
-
Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[9][10][11][12]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.[9][10][11][12]
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[9][10][11][12]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[9][10]
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.[9]
Western Blot for Bcl-2 and Bax
This protocol allows for the detection of changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
MDA-MB-231 cells treated with test compounds
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MDA-MB-231 cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.[13][14]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
The relative expression of Bcl-2 and Bax can be quantified by densitometry and normalized to the β-actin loading control.[15][16]
Mandatory Visualization
To facilitate a deeper understanding of the cellular mechanisms involved, the following diagrams illustrate the experimental workflow and the apoptotic signaling pathway.
Conclusion
This guide provides a framework for ensuring the reproducibility of experimental results when investigating the anti-cancer properties of this compound and its derivatives. By offering a direct comparison with established compounds, presenting detailed experimental protocols, and visualizing the underlying biological pathways, we aim to equip researchers with the necessary tools to conduct robust and reliable studies. The provided data and methodologies should serve as a valuable resource for those in the fields of cancer research and drug development, ultimately contributing to the advancement of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a caspase inhibitor, zVADfmk, on the inhibition of breast cancer cells by herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. edspace.american.edu [edspace.american.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for the safe and compliant disposal of 1-Benzhydryl-4-(phenylsulfonyl)piperazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles of hazardous waste management for related chemical structures and sulfonyl-containing organic compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions.[1][2]
-
Waste Characterization: this compound should be treated as a hazardous chemical waste. Due to the presence of the sulfonyl group and the piperazine ring, it may possess uncharacterized toxicological and ecological hazards.
-
Segregation: This compound and its waste should be segregated from other waste streams to avoid inadvertent mixing.[1] Incompatible materials to keep separate include:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aqueous solutions, until the reactivity of the compound with water is fully understood.[2]
-
III. Disposal Procedure
The following step-by-step procedure outlines the recommended process for the disposal of this compound.
Step 1: Waste Accumulation
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.[3]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be a secondary containment system to prevent spills.
Step 2: Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[4][5] This is a common violation of environmental regulations.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[3][5]
-
DO NOT mix this waste with other chemical waste streams unless their compatibility has been verified.[1][2]
Step 3: Arrange for Professional Disposal
-
Disposal of hazardous waste must be handled by a licensed and certified environmental disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5] They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
IV. Data Presentation
Due to the lack of a specific Safety Data Sheet, quantitative data for this compound is not available. The following table is a template that should be populated with data from an official SDS once available.
| Property | Value | Source |
| Physical State | Solid | |
| Molecular Weight | Data Not Available | |
| Solubility | Likely soluble in organic solvents | |
| LD50 (Oral, Rat) | Data Not Available | |
| Ecotoxicity | Data Not Available | |
| RCRA Hazardous Waste Code | To be determined by EHS |
V. Experimental Protocols: Conceptual Deactivation Workflow
Disclaimer: The following is a conceptual workflow for the chemical deactivation of a sulfonyl-containing compound. This is not a validated protocol for this compound and should not be attempted without a thorough literature review, risk assessment, and small-scale testing by qualified chemists.
Objective: To hydrolyze the sulfonyl group, potentially reducing the compound's reactivity or toxicity. Sulfonyl halides are known to be susceptible to hydrolysis.[6]
Materials:
-
This compound waste
-
Suitable solvent (e.g., a water-miscible organic solvent like THF or acetone)
-
Aqueous base solution (e.g., 1M Sodium Hydroxide)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate, brine)
-
Rotary evaporator
Procedure (Conceptual):
-
Dissolve the waste compound in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
With stirring, slowly add the aqueous base solution to the flask at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, neutralize the solution with a suitable acid.
-
Perform a liquid-liquid extraction to separate the organic products from the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Characterize the resulting residue to confirm the destruction of the original compound before disposing of it as hazardous waste.
VI. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of chemical waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. pubs.acs.org [pubs.acs.org]
Essential Safety and Operational Guide for Handling 1-Benzhydryl-4-(phenylsulfonyl)piperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzhydryl-4-(phenylsulfonyl)piperazine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Core Safety and Handling Recommendations
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow established safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for structurally related chemicals.
| PPE Category | Recommended Equipment |
| Eye and Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] An inner and outer set of chemical-resistant gloves is recommended.[4][5] A lab coat or coveralls should be worn.[4] |
| Respiratory | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] In case of inadequate ventilation, wear respiratory protection. For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][4][5] |
| Footwear | Chemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities.[4][5] |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Ingestion: Clean mouth with water and seek medical attention. Do NOT induce vomiting.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Do not empty into drains.[1]
-
Contaminated packaging should be treated as the chemical itself.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
